molecular formula C11H20N2O2 B149934 tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate CAS No. 134574-96-2

tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Cat. No.: B149934
CAS No.: 134574-96-2
M. Wt: 212.29 g/mol
InChI Key: UIYMGRQQGQOESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate is a strategic synthetic intermediate in medicinal chemistry and drug discovery, serving as a key precursor for the development of novel therapeutic agents. Its core research value lies in its role as a critical building block for small-molecule inhibitors and targeted protein degraders, particularly in antiviral and metabolic disease research. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in drug design, contributing to molecular rigidity and optimal three-dimensional positioning of pharmacophoric elements. This compound has demonstrated significant application in the synthesis of hepatitis B virus (HBV) core protein degraders developed using hydrophobic tagging (HyT) technology, which represent a promising new class of antiviral agents that overcome drug resistance challenges by inducing degradation of viral proteins through the autophagy-lysosome pathway . Furthermore, structurally related azabicyclo[3.1.0]hexane derivatives have been extensively investigated as potent enzyme inhibitors, including ketohexokinase inhibitors for managing metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease, and hyperuricemia . The carbamate protection on the azabicyclic nitrogen atom provides strategic synthetic handles for further functionalization, enabling researchers to elaborate this core structure into diverse biologically active compounds. This reagent enables access to novel chemical space for probing biological mechanisms and developing treatments for virological and metabolic conditions, offering researchers a versatile scaffold for hit-to-lead optimization and structure-activity relationship studies.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMGRQQGQOESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577251
Record name tert-Butyl [(3-azabicyclo[3.1.0]hexan-1-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134574-96-2
Record name Carbamic acid, (3-azabicyclo[3.1.0]hex-1-ylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134574-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(3-azabicyclo[3.1.0]hexan-1-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate CAS number 134574-96-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 134574-96-2

Authored for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the properties and potential applications of the 3-azabicyclo[3.1.0]hexane scaffold, with a focus on tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate. It is important to note that while extensive research has been conducted on derivatives of this scaffold, specific experimental data for the compound with CAS number 134574-96-2 is limited in publicly accessible literature. Therefore, some data presented herein is based on closely related analogs and predictive models.

Introduction

This compound is a bicyclic organic compound featuring a constrained 3-azabicyclo[3.1.0]hexane core. This rigid scaffold is of significant interest in medicinal chemistry due to its ability to present substituents in well-defined spatial orientations, making it a valuable building block for the design of potent and selective therapeutic agents. The presence of a carbamate group further enhances its potential for drug development, as this functional group can participate in hydrogen bonding interactions with biological targets and can be utilized as a protecting group for the primary amine during synthesis.

The 3-azabicyclo[3.1.0]hexane framework has been identified as a key pharmacophore in a variety of biologically active molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, nonnarcotic analgesics, and antiproliferative agents for cancer therapy.[1]

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported. The following tables summarize the available information for the target compound and a closely related analog, tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate (CAS 1932783-96-4).

Table 1: General Properties

PropertyValueSource
CAS Number 134574-96-2N/A
Molecular Formula C11H20N2O2[2][3]
Molecular Weight 212.29 g/mol [2]
IUPAC Name tert-butyl N-[(3-azabicyclo[3.1.0]hexan-1-yl)methyl]carbamate[3]
Synonyms 1-(Aminomethyl)-3-azabicyclo[3.1.0]hexane, N-BOC protectedN/A

Table 2: Predicted Physical Properties

PropertyThis compound (Predicted)tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate (Predicted)
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
LogP Data not available1.3

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be inferred from its structure.

Table 3: Expected Spectroscopic Features

SpectroscopyExpected Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methylene protons of the carbamate linker, and protons of the bicyclic core.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the bicyclic system.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a strong C=O stretching of the carbamate (around 1680-1700 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (212.29 g/mol ) and characteristic fragmentation patterns including the loss of the tert-butyl group.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not available in the literature. However, a general synthetic strategy for related 3-azabicyclo[3.1.0]hexane derivatives often involves the construction of the bicyclic core followed by functionalization. A plausible synthetic workflow is outlined below.

G General Synthetic Workflow for 3-Azabicyclo[3.1.0]hexane Derivatives A Starting Material (e.g., Pyrrole derivative) B Cyclopropanation A->B e.g., Simmons-Smith Reaction C Reduction of Pyrrole Ring B->C e.g., Catalytic Hydrogenation D Introduction of Aminomethyl Group C->D e.g., Vilsmeier-Haack followed by reductive amination E BOC Protection D->E Di-tert-butyl dicarbonate (Boc)₂O F Final Product: This compound E->F

Caption: General synthetic workflow for 3-azabicyclo[3.1.0]hexane derivatives.

Biological Activity and Applications

The 3-azabicyclo[3.1.0]hexane scaffold is a key component in several classes of biologically active compounds.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as inhibitors of DPP-IV, a key enzyme in glucose metabolism.[1] DPP-IV is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, making them attractive therapeutic agents for type 2 diabetes.

DPP4_Inhibition Mechanism of DPP-IV Inhibition by 3-Azabicyclo[3.1.0]hexane Derivatives cluster_0 Normal Physiology cluster_1 Therapeutic Intervention GLP1 GLP-1 / GIP (Active Incretins) DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Inactive Inactive Metabolites DPP4->Inactive Inhibitor 3-Azabicyclo[3.1.0]hexane Derivative DPP4_inhibited DPP-IV Enzyme Inhibitor->DPP4_inhibited Inhibition Pancreas Pancreatic β-cells Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose GLP1_active Increased Active GLP-1 / GIP GLP1_active->Pancreas Stimulation Anticancer_Activity Antiproliferative Mechanism of 3-Azabicyclo[3.1.0]hexane Derivatives Compound 3-Azabicyclo[3.1.0]hexane Derivative Cell Tumor Cell Compound->Cell Actin Actin Cytoskeleton Disruption Cell->Actin CellCycle Cell Cycle Arrest (G0/G1 Phase) Cell->CellCycle Proliferation Inhibition of Proliferation Actin->Proliferation CellCycle->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

References

An In-Depth Technical Guide to the Purity and Characterization of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate, a key building block in medicinal chemistry and drug discovery. This document outlines the essential physicochemical properties, analytical methodologies for purity assessment, and detailed characterization techniques.

Compound Identification and Physicochemical Properties

This compound is a bicyclic carbamate derivative. Its structure features a rigid 3-azabicyclo[3.1.0]hexane core, which is of significant interest in the design of novel therapeutic agents due to its conformational constraints.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 134574-96-2[1][2]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Purity (typical) ≥97%[1]

Purity Assessment: Analytical Methodologies

The purity of this compound is critical for its application in synthesis and drug development. Several analytical techniques are employed to determine its purity and identify any potential impurities.

Table 2: Summary of Analytical Techniques for Purity Determination

TechniquePurposeTypical Results
High-Performance Liquid Chromatography (HPLC) Quantifies the main component and non-volatile impurities.Purity ≥97%
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms structure and assesses purity against a reference standard.Consistent with the proposed structure.
Mass Spectrometry (MS) Confirms molecular weight and identifies impurities.[M+H]⁺ at m/z 213.16
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity assessment of this compound by reverse-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow

Structural Characterization

The definitive structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the molecule. Below are the expected chemical shifts based on the analysis of structurally related 3-azabicyclo[3.1.0]hexane derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C(CH₃)₃~1.45 (s, 9H)~28.5
C (CH₃)₃-~79.0
C=O-~156.0
CH₂-NHBoc~3.1-3.3 (m, 2H)~45.0
CH (bridgehead)~1.5-1.7 (m, 1H)~30.0
CH₂ (cyclopropane)~0.5-0.8 (m, 2H)~15.0
CH₂ (pyrrolidine)~2.8-3.5 (m, 4H)~50-55
NH (carbamate)~5.0-5.5 (br s, 1H)-
NH (bicycle)~2.0-3.0 (br s, 1H)-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for full structural assignment.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent H1 ¹H NMR dissolve->H1 C13 ¹³C NMR H1->C13 TwoD 2D NMR (COSY, HSQC) C13->TwoD assign Assign Signals TwoD->assign confirm Confirm Structure assign->confirm

NMR Analysis Workflow
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

  • Expected Molecular Ion: [M+H]⁺ at m/z 213.1598 (calculated for C₁₁H₂₁N₂O₂⁺).

  • Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da), resulting in a fragment at m/z 157. Further fragmentation of the bicyclic core may also be observed.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 100 µg/mL.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

MS_Logic Compound This compound (MW = 212.29) Ionization Electrospray Ionization (ESI) Compound->Ionization ParentIon [M+H]⁺ m/z = 213.16 Ionization->ParentIon Fragmentation Collision-Induced Dissociation (CID) ParentIon->Fragmentation Fragment1 Loss of Isobutylene [M+H - 56]⁺ m/z = 157 Fragmentation->Fragment1 Fragment2 Other Fragments Fragmentation->Fragment2

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known safety and handling protocols for tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate (CAS No. 134574-96-2), a key building block in contemporary drug discovery. While a comprehensive Safety Data Sheet (SDS) with exhaustive quantitative data is not publicly available, this document synthesizes the existing safety information from chemical suppliers and databases to establish a robust framework for its safe utilization in a research and development setting.

Compound Identification and Properties

This compound is a bicyclic carbamate derivative. Its structural features make it a valuable synthon for introducing constrained diamine functionalities in medicinal chemistry.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 134574-96-2Multiple Sources
Molecular Formula C₁₁H₂₀N₂O₂Multiple Sources
Molecular Weight 212.29 g/mol Multiple Sources
Appearance Not specified (likely a solid)General chemical knowledge
Solubility Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-

Note: The lack of publicly available experimental data for properties such as boiling point, melting point, and solubility necessitates that researchers determine these values experimentally under controlled and safe laboratory conditions.

Hazard Identification and GHS Classification

Based on information from chemical suppliers, this compound is classified as a hazardous substance. The available GHS information is summarized below.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed

Signal Word: Warning

GHS Pictogram:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Given the "Harmful if swallowed" classification and the general nature of carbamate compounds, a cautious approach to handling is paramount. The following protocols are recommended.

Engineering Controls
  • Fume Hood: All handling of solid and dissolved forms of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecificationRationale
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 compliantProtects against splashes and airborne particles.
Hands Chemical-resistant glovesNitrile or neopreneProvides a barrier against skin contact. Regular glove changes are recommended.
Body Laboratory CoatFlame-retardantProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorAs neededRequired if working outside of a fume hood or if aerosolization is possible.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

Exposure RouteProcedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel and the environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identifies Hazards PrepareWorkArea Prepare Fume Hood and Equipment SelectPPE->PrepareWorkArea ReceiveCompound Receive and Inspect Compound PrepareWorkArea->ReceiveCompound Weighing Weighing (in fume hood) ReceiveCompound->Weighing Dissolution Dissolution/Reaction Setup Weighing->Dissolution ReactionWorkup Reaction Work-up and Purification Dissolution->ReactionWorkup Decontamination Decontaminate Work Area and Equipment ReactionWorkup->Decontamination Storage Store Unused Compound ReactionWorkup->Storage Unused Material WasteDisposal Segregate and Dispose of Waste Decontamination->WasteDisposal RiskAssessmentFramework cluster_data Data Inputs cluster_assessment Assessment Process cluster_output Control Measures PhysChem Physical/Chemical Properties HazardID Hazard Identification PhysChem->HazardID Toxicity Toxicological Data (H302) Toxicity->HazardID Exposure Potential Exposure Routes ExposureAssess Exposure Assessment Exposure->ExposureAssess RiskCharacterization Risk Characterization HazardID->RiskCharacterization ExposureAssess->RiskCharacterization EngineeringControls Engineering Controls (Fume Hood) RiskCharacterization->EngineeringControls PPE Personal Protective Equipment RiskCharacterization->PPE AdminControls Administrative Controls (SOPs) RiskCharacterization->AdminControls

A Technical Guide to tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in modern medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. This technical guide focuses on a key derivative, tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate , a versatile building block used in the synthesis of complex bioactive molecules. We will explore its structural significance, its role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Saxagliptin, and its broader applications in drug discovery. This document provides an overview of its chemical properties, a general synthetic workflow, and its role in modulating biological pathways, supported by structured data and process diagrams.

Introduction: The Rise of Bicyclic Scaffolds in Drug Design

In the quest for novel therapeutics with improved potency, selectivity, and drug-like properties, medicinal chemists increasingly turn to three-dimensional scaffolds. The 3-azabicyclo[3.1.0]hexane core is a prime example of such a structure. Its fused cyclopropane and pyrrolidine rings create a rigid framework that restricts conformational flexibility. This rigidity can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding. This scaffold is recognized as a valuable isostere for the piperidine motif, offering a unique spatial arrangement of functional groups.[1]

The subject of this guide, This compound (CAS No. 134574-96-2), incorporates this bicyclic core.[2][3] It features two key components:

  • The 3-azabicyclo[3.1.0]hexane moiety, which serves as the rigid structural foundation.

  • A tert-butyl carbamate (Boc) protecting group attached to a methylamine substituent. The Boc group is crucial in multi-step organic syntheses, preventing the primary amine from undergoing unwanted reactions.[4][5] It also enhances lipophilicity, which can aid in crossing cellular membranes.[4][5]

This combination makes the molecule an ideal starting material or intermediate for creating diverse libraries of compounds for screening and development.[6]

Role in Medicinal Chemistry and Therapeutic Applications

The 3-azabicyclo[3.1.0]hexane scaffold is a component of numerous bioactive compounds, demonstrating a broad spectrum of activity.[7][8] Derivatives have shown potential as:

  • Antidiabetic Agents: Most notably as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[9][10]

  • Opioid Receptor Ligands: For the treatment of conditions like pruritus (itching).[11]

  • CNS Agents: For treating neuropsychiatric disorders by inhibiting the reuptake of norepinephrine, serotonin, and dopamine.[12]

  • Antitumor and Antiviral Agents: Demonstrating antiproliferative effects against certain cancer cell lines and activity against viruses like SARS-CoV-2.[7]

The primary focus of this guide is its role in the synthesis of DPP-4 inhibitors, exemplified by the drug Saxagliptin .

Case Study: A Key Intermediate for Saxagliptin

Saxagliptin is a potent, selective, and orally bioavailable DPP-4 inhibitor used to improve glycemic control in adults with type 2 diabetes mellitus.[9] The synthesis of Saxagliptin and its analogues frequently involves intermediates containing the 3-azabicyclo[3.1.0]hexane core. The Boc-protected amine allows for controlled, sequential reactions, such as the coupling with other complex moieties required to build the final drug molecule.[9][13]

The general synthetic strategy involves coupling a Boc-protected amino acid derivative with a 2-azabicyclo[3.1.0]hexane-3-carboxamide intermediate.[9] While the exact molecule of this guide may not be directly on the main synthetic pathway of the final commercial drug, it represents a critical class of building blocks used to explore the structure-activity relationship (SAR) of this family of inhibitors.

Mechanism of Action: DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[10][14] These hormones are released after food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

By inhibiting DPP-4, drugs like Saxagliptin prolong the action of GLP-1 and GIP, leading to increased insulin secretion and suppressed glucagon release, which in turn lowers blood glucose levels.[10] The rigid 3-azabicyclo[3.1.0]hexane scaffold of Saxagliptin fits precisely into the active site of the DPP-4 enzyme. The crystal structure of Saxagliptin bound to DPP-4 reveals a covalent interaction between the nitrile group of the drug and the catalytic serine residue (S630) in the enzyme's active site.[15]

DPP4_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive degrades to Inhibitor Saxagliptin (contains 3-azabicyclo[3.1.0]hexane) Inhibitor->DPP4 inhibits

Diagram 1: DPP-4 Inhibition Pathway.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of specific drug candidates are often proprietary. However, based on information from patents and publications, a generalized workflow for utilizing building blocks like this compound can be outlined.

General Synthetic Workflow

The synthesis typically involves a multi-step process where the Boc-protected amine is deprotected at a key stage to allow for coupling with another molecular fragment, often an activated carboxylic acid, to form a stable amide bond.

Diagram 2: Generalized Synthetic Workflow.
Representative Experimental Protocol: Amide Coupling

Disclaimer: This protocol is a generalized representation based on common laboratory procedures for amide bond formation and does not correspond to a specific, validated synthesis. Researchers should consult detailed literature for precise conditions.

  • Deprotection: The Boc-protected intermediate, this compound, is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane. An acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature until analysis (e.g., TLC or LC-MS) shows complete removal of the Boc group. The solvent is then removed under reduced pressure.

  • Coupling Reaction: The resulting amine salt is dissolved in an aprotic solvent like DCM or dimethylformamide (DMF) along with the carboxylic acid coupling partner (e.g., (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid).[9] A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the amine salt.

  • Activating Agent Addition: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), or propane phosphonic acid anhydride (T3P), is added to the mixture.[9][16]

  • Reaction and Work-up: The reaction is stirred at room temperature for several hours until completion. The mixture is then diluted with an organic solvent and washed sequentially with an aqueous acid solution, a sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Quantitative Data Summary

Access to comprehensive quantitative data from proprietary drug discovery programs is limited in the public domain. However, literature on derivatives of the 3-azabicyclo[3.1.0]hexane scaffold provides examples of the biological activities that can be achieved. The table below is a representative summary of the types of data reported for compounds containing this core structure.

Compound ClassTargetAssay TypeReported Activity (IC₅₀)Reference
Spiro-fused 3-azabicyclo[3.1.0]hexanesK562 Cancer CellsAntiproliferative~25–27 µM[7]
1-Aryl-3-azabicyclo[3.1.0]hexanesSerotonin Transporter (SERT)Reuptake InhibitionData in primary literature[12]
1-Aryl-3-azabicyclo[3.1.0]hexanesNorepinephrine Transporter (NET)Reuptake InhibitionData in primary literature[12]
3-Azabicyclo[3.1.0]hexane derivativesµ Opioid ReceptorBinding AffinityPicomolar range[11]
SaxagliptinDPP-4Enzyme Inhibition~0.5–0.7 nM[10]

Conclusion and Future Outlook

This compound is more than a mere synthetic intermediate; it is a key enabler for the construction of highly structured, three-dimensional drug candidates. Its rigid bicyclic core provides a fixed conformational framework that is instrumental in achieving high target affinity and selectivity. The strategic placement of the Boc-protected amine allows for its versatile use in building complex molecules, most notably demonstrated in the development of DPP-4 inhibitors for diabetes.

The continued exploration of the 3-azabicyclo[3.1.0]hexane scaffold and its derivatives promises to yield novel therapeutics across a wide range of disease areas, from metabolic disorders to oncology and neuroscience. As synthetic methodologies become more advanced, the ability to functionalize this "privileged" core in new ways will undoubtedly unlock further potential in drug discovery.

References

Preliminary Biological Screening of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional bicyclic structure that has garnered significant interest in medicinal chemistry. Its conformational constraint and stereochemical complexity make it a valuable building block for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The parent compound, tert-butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate, serves as a key intermediate for the synthesis of a diverse range of analogs. This technical guide provides an in-depth overview of the preliminary biological screening of these analogs, focusing on their evaluation as T-type calcium channel inhibitors, SARS-CoV-2 Mpro inhibitors, and cytotoxic agents.

Data Presentation: Biological Activity of Analogs

The biological activity of various 3-azabicyclo[3.1.0]hexane derivatives has been evaluated across different therapeutic areas. The following tables summarize the quantitative data from key studies, highlighting the structure-activity relationships (SAR) of these analogs.

T-Type Calcium Channel Inhibition

A series of 3N-substituted azabicyclo[3.1.0]hexane carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type calcium channels, which are potential targets for treating neuropathic pain.[1]

Table 1: In Vitro T-Type Calcium Channel Inhibitory Activity of 3-azabicyclo[3.1.0]hexane Analogs [1]

Compound IDR (Substitution at 3N-position)IC50 (μM)
10a H>10
10b -CH₃1.5
10c -C(O)Ph0.8
10d -C(O)CH₂Ph0.2
10e -CH₂CH(CH₃)₂0.3
10f -SO₂Ph>10

Data extracted from a study on inhibitors of T-type calcium channels.[1]

The SAR from this series indicates that hydrophobic substituents at the 3N-position, particularly those with an amide linkage like in compounds 10c and 10d , are favorable for potent T-type calcium channel inhibition.[1] Simple alkylation (10b , 10e ) also conferred activity, whereas a free amine (10a ) or a sulfonyl group (10f ) was detrimental.[1]

SARS-CoV-2 Mpro Inhibition

The 3-azabicyclo[3.1.0]hexane core has been incorporated into inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. Modifications at the P4 position of the inhibitor scaffold, corresponding to the N-substituent of the bicyclic core, were explored.[2]

Table 2: In Vitro Mpro Inhibitory and Antiviral Activity of Nirmatrelvir Analogs [2]

Compound IDP4 Group (Carbamate at N-position)Mpro IC50 (nM)Antiviral EC50 (nM)
5g tert-Butyloxycarbonyl (Boc)9001100
5i Benzyloxycarbonyl (Cbz)120290
5k Pyridin-3-ylmethyl carbamate110200
5m tert-Butyl urea1503300

Data extracted from a study on the exploration of P1 and P4 modifications of Nirmatrelvir.[2]

In this series, replacing the standard tert-butyloxycarbonyl (Boc) group (5g ) with aromatic carbamates like benzyloxycarbonyl (Cbz) (5i ) or a pyridylmethyl carbamate (5k ) significantly improved both Mpro inhibitory activity and cellular antiviral potency.[2] This suggests that extending into the P4 pocket of the enzyme with specific aromatic groups is a beneficial strategy.[2]

Cytotoxicity Against Tumor Cell Lines

Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have been screened for their antiproliferative effects against various human cancer cell lines.

Table 3: Cytotoxicity (IC50) of Spiro-fused 3-azabicyclo[3.1.0]hexane Analogs [3]

Compound IDCell LineIC50 (μM)
2b K562 (Leukemia)~27
2c K562 (Leukemia)~25

Data extracted from a study on the cytotoxicity of spiro-fused 3-azabicyclo[3.1.0]hexanes against tumor cell lines.[3]

These results indicate that complex spiro-fused analogs of the core scaffold can exhibit significant antiproliferative effects, with IC50 values in the micromolar range against leukemia cell lines.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections describe the key experimental protocols used in the cited studies.

General Synthesis of 3N-Substituted Analogs

The synthesis of 3N-substituted 3-azabicyclo[3.1.0]hexane analogs generally starts from a Boc-protected precursor.[1] The Boc group is deprotected, typically using an acid like hydrochloric acid or trifluoroacetic acid, to yield the secondary amine.[1] This amine is then functionalized via various reactions such as reductive amination, acylation, or sulfonylation to introduce the desired 'R' group at the 3N-position.[1]

  • Boc Deprotection: The N-Boc protected 3-azabicyclo[3.1.0]hexane intermediate is dissolved in a suitable solvent (e.g., methanol or dichloromethane). An excess of acid (e.g., 1.25M HCl in methanol or trifluoroacetic acid) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure to yield the amine salt.[1]

  • Reductive Amination: The deprotected amine is reacted with a corresponding aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-alkylated product.[1]

  • Acylation/Sulfonylation: The deprotected amine is treated with an acyl chloride, sulfonyl chloride, or carboxylic acid (using a coupling agent like EDCI/HOBt) in the presence of a base (e.g., triethylamine or DIPEA) to yield the corresponding N-acyl or N-sulfonyl derivative.[1]

T-Type Calcium Channel Assay Protocol

The inhibitory activity of the compounds on T-type calcium channels can be assessed using a whole-cell patch-clamp electrophysiology assay.[1]

  • Cell Culture: A cell line stably expressing the desired human Cav3 subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) is used. Cells are cultured under standard conditions.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed. The external solution contains a high concentration of Ba²⁺ or Ca²⁺ as the charge carrier. The internal (pipette) solution contains a Cs⁺-based solution to block K⁺ currents.

  • Voltage Protocol: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state. T-type currents are then elicited by a depolarizing step to the potential of maximal activation (e.g., -30 mV).

  • Compound Application: Test compounds are dissolved in DMSO to create stock solutions and then diluted into the external solution to the final desired concentrations. The compound solution is applied to the cell via a perfusion system.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the control (vehicle) current. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value for each compound.[1]

SARS-CoV-2 Mpro Enzymatic Assay

The inhibitory potency against the main protease is determined using a fluorescence resonance energy transfer (FRET) assay.[2]

  • Reagents: Recombinant SARS-CoV-2 Mpro enzyme and a fluorogenic substrate peptide containing a cleavage site for the protease are used. The substrate is typically flanked by a fluorophore and a quencher.

  • Assay Procedure: The assay is performed in a suitable buffer (e.g., Tris-HCl with EDTA and DTT). The test compound, pre-incubated with the Mpro enzyme, is added to a microplate. The reaction is initiated by the addition of the FRET substrate.

  • Measurement: The fluorescence intensity is measured over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[2]

Antiviral Cell-Based Assay

The cellular antiviral activity is assessed by measuring the ability of compounds to protect cells from virus-induced cytopathic effect (CPE).[2]

  • Cell Culture: A susceptible host cell line (e.g., Vero E6) is seeded in 96-well plates and incubated overnight.

  • Infection: Serial dilutions of the test compounds are added to the cells, followed by the addition of SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and CPE development in the control wells (typically 3-4 days).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The results are normalized to uninfected (100% viability) and virus-infected (0% viability) controls. The EC50 value, the concentration at which 50% of the CPE is inhibited, is calculated from the dose-response curve.[2]

Mandatory Visualizations

Diagrams illustrating key workflows and relationships provide a clear visual summary of the screening process and findings.

G cluster_synthesis Analog Synthesis cluster_reactions Functionalization Start Boc-Protected 3-Azabicyclo[3.1.0]hexane Deprotection Boc Deprotection (Acid) Start->Deprotection Amine Free Secondary Amine Deprotection->Amine ReductiveAmination Reductive Amination (Aldehyde, NaBH(OAc)₃) Amine->ReductiveAmination R = Alkyl Acylation Acylation (Acyl Chloride, Base) Amine->Acylation R = Acyl Sulfonylation Sulfonylation (Sulfonyl Chloride, Base) Amine->Sulfonylation R = Sulfonyl Analogs Diverse Library of 3N-Substituted Analogs ReductiveAmination->Analogs Acylation->Analogs Sulfonylation->Analogs

Caption: General synthetic workflow for creating a library of 3N-substituted analogs.

G cluster_workflow Biological Screening Workflow CompoundLib Compound Library (Analogs) PrimaryScreen Primary Screening (e.g., Enzymatic Assay) CompoundLib->PrimaryScreen HitIdent Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdent DoseResp Dose-Response (IC50 Determination) HitIdent->DoseResp Active Compounds CellAssay Secondary Screening (e.g., Cell-Based Assay) DoseResp->CellAssay Potent Compounds LeadCand Lead Candidate CellAssay->LeadCand Active & Efficacious

Caption: A typical workflow for preliminary biological screening of a compound library.

G cluster_sar Structure-Activity Relationship (SAR) Logic cluster_substituents Substituents at 3N-position Core 3-Azabicyclo[3.1.0]hexane Core Scaffold Hydrophobic Hydrophobic Groups (e.g., Benzoyl, Benzyl) Aromatic Aromatic Carbamates (e.g., Cbz) H_Donor H-bond Donor (Free Amine) Sulfonyl Sulfonyl Group Activity Potent Biological Activity Hydrophobic->Activity Increases Activity (T-type Ca²⁺ Channel) Aromatic->Activity Increases Activity (Mpro Inhibition) H_Donor->Activity Decreases Activity Sulfonyl->Activity Decreases Activity

Caption: Key structure-activity relationships for 3N-substituted analogs.

References

Methodological & Application

The Versatile Scaffold: Application of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is paramount. tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate has emerged as a valuable building block in drug discovery, offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability. Its conformationally constrained bicyclic core, the 3-azabicyclo[3.1.0]hexane system, is increasingly utilized to optimize the potency, selectivity, and pharmacokinetic profiles of therapeutic agents across various disease areas. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile chemical entity.

The 3-azabicyclo[3.1.0]hexane moiety serves as a bioisostere for more flexible cyclic amines, such as piperidine, introducing a greater degree of sp³ character into drug candidates. This increased three-dimensionality is often associated with improved clinical success rates. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine provides a stable yet readily cleavable handle for synthetic elaboration, making it an ideal starting point for the construction of diverse chemical libraries.

Application in Drug Discovery

The unique structural features of the 3-azabicyclo[3.1.0]hexane scaffold have led to its incorporation into a range of biologically active molecules. Key therapeutic areas where this building block has shown significant promise include metabolic disorders, neuroscience, and infectious diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

One of the most notable applications of the 3-azabicyclo[3.1.0]hexane scaffold is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[1] Inhibition of DPP-IV prolongs the action of incretin hormones, leading to improved glycemic control in patients with type 2 diabetes. The rigid bicyclic structure of the scaffold can effectively orient pharmacophoric groups to fit into the active site of the DPP-IV enzyme, enhancing binding affinity and selectivity.[2]

A patent has described compounds where a 3-azabicyclo[3.1.0]hexan-2-one moiety is coupled with other chemical entities to create potent DPP-IV inhibitors.[3] The structure-activity relationship (SAR) studies of such compounds often explore modifications at the amino group, which can be readily achieved after the deprotection of the Boc group from this compound.

Central Nervous System (CNS) Disorders

The 3-azabicyclo[3.1.0]hexane framework has also been explored for the treatment of neuropsychiatric and neurodegenerative disorders. Its ability to introduce conformational restriction can lead to compounds with improved selectivity for specific receptor subtypes in the brain. For instance, derivatives of this scaffold have been investigated as glycine transporter 1 (GlyT1) inhibitors, which have potential therapeutic applications in schizophrenia.[4] Furthermore, novel 1-aryl-3-azabicyclo[3.1.0]hexanes have been designed to modulate the reuptake of norepinephrine, serotonin, and dopamine, implicating their potential use as antidepressants and for other CNS-related conditions.[5]

Antiviral Agents

More recently, the versatility of the 3-azabicyclo[3.1.0]hexane scaffold has been demonstrated in the development of antiviral agents. Notably, a dimethylated version of this scaffold has been incorporated into derivatives of Nirmatrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential in the design of novel therapeutics for infectious diseases.

Quantitative Data Summary

The following table summarizes the biological activity of various compounds incorporating the 3-azabicyclo[3.1.0]hexane scaffold. This data illustrates the potency and selectivity that can be achieved by utilizing this building block.

Compound ClassTargetKey Compound/DerivativeActivity (IC50/EC50)Therapeutic Area
DPP-IV Inhibitors DPP-IV3-azabicyclo[3.1.0]hexane-derivedVaries (nM range)Type 2 Diabetes
CNS Agents GlyT1[3.1.0]-based N-methylimidazole sulfonamides4 - 119 nMSchizophrenia
μ Opioid Ligands μ Opioid Receptor3-azabicyclo[3.1.0]hexane derivativespM to nM rangePruritus
Antiviral Agents SARS-CoV-2 MproNirmatrelvir derivatives with aza-bicyclo[3.1.0]hexanePotent inhibitionCOVID-19

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in a drug discovery workflow.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is a key intermediate for further synthetic modifications.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 2-5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine, (3-azabicyclo[3.1.0]hexan-1-yl)methanamine.

Protocol 2: Amide Coupling for the Synthesis of a Hypothetical DPP-IV Inhibitor

This protocol outlines a general procedure for coupling the deprotected amine with a carboxylic acid to form an amide bond, a common step in the synthesis of many small molecule inhibitors.

Materials:

  • (3-azabicyclo[3.1.0]hexan-1-yl)methanamine (from Protocol 1)

  • A suitable carboxylic acid partner (e.g., a Boc-protected amino acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous dimethylformamide (DMF) or DCM

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and HOBt (1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (3-azabicyclo[3.1.0]hexan-1-yl)methanamine (1.0 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of this compound in drug discovery.

G cluster_0 General Synthetic Workflow A This compound B Boc Deprotection (e.g., TFA/DCM) A->B C (3-azabicyclo[3.1.0]hexan-1-yl)methanamine (Key Intermediate) B->C D Coupling Reaction (e.g., Amide bond formation) C->D E Final Drug Candidate D->E

Caption: General workflow for utilizing the building block.

G cluster_1 DPP-IV Inhibition Signaling Pathway Incretins Active Incretins (GLP-1, GIP) DPPIV DPP-IV Enzyme Incretins->DPPIV Inactivation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulation Inactive Inactive Metabolites DPPIV->Inactive Inhibitor 3-azabicyclo[3.1.0]hexane-based DPP-IV Inhibitor Inhibitor->DPPIV Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: Mechanism of DPP-IV inhibitors.

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its inherent structural rigidity and three-dimensionality provide a robust platform for the design of potent and selective modulators of various biological targets. The straightforward deprotection of the Boc group allows for facile synthetic elaboration, making it an attractive starting material for generating diverse chemical libraries. The successful application of the 3-azabicyclo[3.1.0]hexane scaffold in the development of DPP-IV inhibitors, CNS-active compounds, and antiviral agents underscores its broad utility in contemporary drug discovery programs. The provided protocols and conceptual diagrams serve as a guide for researchers to effectively incorporate this promising scaffold into their own drug development endeavors.

References

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for drug discovery and development.[1][2][3] Its popularity stems from its stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions.[3][4] The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif present in a range of biologically active compounds.[5] This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate to yield (3-azabicyclo[3.1.0]hexan-1-yl)methanamine.

General Reaction Scheme

The deprotection of the Boc group is typically achieved through acid-catalyzed hydrolysis.[6] The most common reagents for this transformation are strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2][4][7] The reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.[1][2][4]

Reaction:

This compound → (3-azabicyclo[3.1.0]hexan-1-yl)methanamine

Quantitative Data Summary

The selection of the deprotection method can influence the reaction time, yield, and purity of the final product. The following table summarizes typical conditions and outcomes for the Boc deprotection of amines. While specific data for this compound is not extensively published, the data presented here is based on general procedures for Boc deprotection of similar substrates.

Reagent SystemSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1 - 18 h[8]>95A common and effective method. Excess TFA is typically removed in vacuo.[8][9]
Hydrochloric Acid (HCl)Dioxane / Methanol0 to Room Temp1 - 4 h>90Provides the hydrochloride salt of the amine.[10]
Oxalyl Chloride / MethanolMethanolRoom Temp1 - 4 h[11]85 - 95A milder alternative to strong acids.[11]
Thermal (Catalyst-Free)Methanol or TFE150 - 23045 - 60 min81 - 98Performed in a continuous flow reactor.[12]
Water (Catalyst-Free)WaterReflux1 - 6 hHighAn environmentally friendly "green" chemistry approach.[13]

Experimental Protocols

Herein are detailed protocols for the deprotection of this compound using common laboratory reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for Boc deprotection.[1][2][4][8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[14]

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the desired product, (3-azabicyclo[3.1.0]hexan-1-yl)methanamine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.[10]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or use it neat if it is an oil.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) to the starting material at room temperature.

  • Stir the mixture for 1-4 hours. A precipitate of the hydrochloride salt may form during this time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield (3-azabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride.

Visualizations

Diagram 1: Boc Deprotection Workflow

Boc_Deprotection_Workflow start Start: Boc-protected Amine reagent Add Deprotection Reagent (e.g., TFA in DCM) start->reagent reaction Reaction at 0°C to RT reagent->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Free Amine purification->product

A generalized workflow for the deprotection of a Boc-protected amine.

Diagram 2: Chemical Transformation

Chemical_Transformation reactant This compound product (3-azabicyclo[3.1.0]hexan-1-yl)methanamine reactant->product Deprotection byproducts CO2 + Isobutylene product->byproducts Byproducts reagents H+ (e.g., TFA or HCl) DCM or Dioxane reagents->reactant

The overall chemical transformation during Boc deprotection.

Safety and Handling Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Hydrochloric acid (HCl) in dioxane is also corrosive. Dioxane is a suspected carcinogen. All handling should be done in a fume hood with appropriate PPE.

  • The deprotection reaction often produces isobutylene and carbon dioxide gas . Ensure the reaction vessel is not sealed to avoid pressure buildup.[1][2]

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the acidic reagent.

  • Side Reactions: The tert-butyl cation generated during the reaction can alkylate nucleophilic functional groups on the substrate.[16] The addition of a scavenger such as triethylsilane or thioanisole can mitigate this issue.

  • Difficult Work-up: If the product amine is water-soluble, extraction can be challenging. In such cases, after removing the volatile reagents, using an ion-exchange resin can be an effective work-up procedure.[17]

Conclusion

The deprotection of this compound is a straightforward transformation that can be achieved using standard laboratory procedures. The choice of acidic reagent and reaction conditions can be tailored to the specific needs of the subsequent synthetic steps. Careful execution of the protocols and adherence to safety precautions will ensure a high yield of the desired amine product.

References

Application Notes and Protocols: Coupling Reactions with tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate, a versatile building block in medicinal chemistry. The rigid 3-azabicyclo[3.1.0]hexane scaffold is a key component in various therapeutic agents, including orexin receptor antagonists and novel antibacterial agents targeting topoisomerases.

Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound after deprotection of the Boc group. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent facilitates efficient amide bond formation with minimal side reactions.[1][2][3]

Experimental Workflow: Amide Coupling

G cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling start This compound deprotection Treat with TFA or HCl in a suitable solvent (e.g., DCM or Dioxane) start->deprotection amine_salt (3-azabicyclo[3.1.0]hexan-1-ylmethyl)amine salt deprotection->amine_salt hatu HATU, DIPEA in DMF amine_salt->hatu carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->hatu coupling_reaction Stir at room temperature hatu->coupling_reaction workup Aqueous workup and purification coupling_reaction->workup product Coupled Amide Product workup->product

Caption: Workflow for Boc deprotection and subsequent HATU-mediated amide coupling.

Detailed Protocol:
  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).[1][3]

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected (3-azabicyclo[3.1.0]hexan-1-ylmethyl)amine salt (1.0 eq) in DMF to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Representative Quantitative Data:
Carboxylic Acid PartnerCoupling Time (h)Yield (%)Purity (LC-MS)
Benzoic Acid485>95%
4-Fluorobenzoic Acid488>95%
Acetic Acid275>95%
Phenylacetic Acid582>95%

Note: The data presented are representative values for typical HATU coupling reactions and may vary depending on the specific substrate and reaction conditions.

Reductive Amination

This protocol outlines the formation of a secondary amine by reacting the deprotected (3-azabicyclo[3.1.0]hexan-1-ylmethyl)amine with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).[4][5] This method is known for its high selectivity and tolerance of a wide range of functional groups.[4][5]

Experimental Workflow: Reductive Amination

G cluster_deprotection Step 1: Boc Deprotection cluster_amination Step 2: Reductive Amination start This compound deprotection Treat with TFA or HCl in a suitable solvent start->deprotection amine_salt (3-azabicyclo[3.1.0]hexan-1-ylmethyl)amine salt deprotection->amine_salt stab Sodium Triacetoxyborohydride (STAB) in DCE amine_salt->stab carbonyl Aldehyde or Ketone (RCHO or RCOR') carbonyl->stab amination_reaction Stir at room temperature stab->amination_reaction workup Aqueous workup and purification amination_reaction->workup product Secondary Amine Product workup->product

Caption: Workflow for Boc deprotection and subsequent reductive amination.

Detailed Protocol:
  • Boc Deprotection:

    • Follow the same procedure as described in the amide coupling protocol to obtain the (3-azabicyclo[3.1.0]hexan-1-ylmethyl)amine salt.

  • Reductive Amination:

    • Suspend the (3-azabicyclo[3.1.0]hexan-1-ylmethyl)amine salt (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][5]

    • If starting from the free amine, a catalytic amount of acetic acid may be added, particularly for less reactive ketones.[4]

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the desired secondary amine.

Representative Quantitative Data:
Carbonyl PartnerReaction Time (h)Yield (%)Purity (LC-MS)
Benzaldehyde390>95%
Cyclohexanone685>95%
4-Pyridinecarboxaldehyde488>95%
Acetone878>95%

Note: The data presented are representative values for typical reductive amination reactions and may vary depending on the specific substrate and reaction conditions.

Biological Context and Signaling Pathways

Derivatives of this compound have been investigated as modulators of various biological targets. Understanding the signaling pathways associated with these targets is crucial for drug development.

Orexin Receptor Signaling

Many 3-azabicyclo[3.1.0]hexane derivatives act as antagonists of orexin receptors (OX1R and OX2R), which are G-protein coupled receptors (GPCRs) involved in the regulation of sleep, appetite, and other physiological processes.[6][7][8] Orexin receptor antagonists are being developed for the treatment of insomnia.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling orexin Orexin receptor Orexin Receptor (OX1R/OX2R) orexin->receptor Activates g_protein Gq/11 or Gi/o receptor->g_protein Activates antagonist 3-Azabicyclo[3.1.0]hexane Derivative (Antagonist) antagonist->receptor Blocks plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3_dag IP3 + DAG pip2->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release pkc PKC Activation ip3_dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitation) ca_release->cellular_response pkc->cellular_response

Caption: Simplified orexin receptor signaling pathway and the inhibitory action of 3-azabicyclo[3.1.0]hexane antagonists.[9][10][11][12]

Bacterial Topoisomerase Inhibition

The 6-amino-3-azabicyclo[3.1.0]hexane moiety is a key structural feature in some fourth-generation fluoroquinolone antibiotics.[13][14] These compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.

G cluster_process Bacterial DNA Replication dna Bacterial DNA topoisomerase DNA Gyrase / Topoisomerase IV dna->topoisomerase cleavage_complex Transient DNA Cleavage Complex topoisomerase->cleavage_complex religation DNA Re-ligation cleavage_complex->religation inhibition Stabilizes Cleavage Complex, Prevents Re-ligation cleavage_complex->inhibition replicated_dna Replicated DNA religation->replicated_dna inhibitor 3-Azabicyclo[3.1.0]hexane Derivative (Inhibitor) inhibitor->cleavage_complex cell_death Bacterial Cell Death inhibition->cell_death

Caption: Mechanism of action of 3-azabicyclo[3.1.0]hexane-containing topoisomerase inhibitors.[15][16][17][18]

References

Application Note: A Scalable Approach to the Synthesis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif present in a variety of biologically active molecules and pharmaceutical compounds.[1] The derivatization of this core, particularly with carbamate-protected aminomethyl groups, provides versatile intermediates for drug discovery and development. This application note outlines a scalable synthetic protocol for tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate derivatives, focusing on key reactions such as cyclopropanation and subsequent functional group manipulations. The protocols provided are designed to be adaptable for scale-up from laboratory to pilot plant production.

Synthetic Strategy Overview

The synthesis of the target carbamate derivatives can be approached through several methods, with transition-metal-catalyzed cyclopropanation being a prominent and scalable strategy.[1][2] A common route involves the formation of the 3-azabicyclo[3.1.0]hexane core followed by the introduction and modification of the side chain at the 1-position.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyclopropanation for the Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

This protocol is adapted from a gram-scale palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which can be optimized for larger-scale production.[2]

Materials:

  • N-Substituted Maleimide

  • N-Tosylhydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Dichloromethane (DCM)

  • Silica Gel for chromatography

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: A dry, jacketed reactor is charged with the N-substituted maleimide (1.0 equiv), sodium carbonate (2.0 equiv), and toluene (10 mL/g of maleimide).

  • Catalyst Preparation: In a separate flask, palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv) are dissolved in toluene.

  • Reaction Initiation: The catalyst solution is added to the reactor, and the mixture is heated to 80 °C with stirring under a nitrogen atmosphere.

  • Reagent Addition: A solution of the N-tosylhydrazone (1.2 equiv) in toluene is added dropwise to the reactor over 1-2 hours.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is dissolved in a minimal amount of dichloromethane and purified by flash chromatography on silica gel to yield the 3-azabicyclo[3.1.0]hexane derivative.

Protocol 2: Amide Coupling to Introduce the Carbamate Sidechain

This protocol describes a standard amide coupling procedure to attach the tert-butoxycarbonyl-protected amino acid to the bicyclic core, adapted from procedures for similar structures.[3][4]

Materials:

  • 3-Azabicyclo[3.1.0]hexane derivative (from Protocol 1)

  • Boc-L-tert-leucine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a stirred solution of Boc-L-tert-leucine (1.2 equiv) and the 3-azabicyclo[3.1.0]hexane derivative (1.0 equiv) in DMF at 0 °C, add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N-methylmorpholine (2.5 equiv).[3][4]

  • Reaction: After 10 minutes, the ice bath is removed, and the reaction mixture is stirred at room temperature for 5 hours.[3][4]

  • Work-up: The reaction is diluted with diethyl ether and washed with cold water.[3][4] The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired this compound derivative.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyclopropanation

ParameterMethod A: Palladium-Catalyzed[2]Method B: Rhodium-Catalyzed[5]
Catalyst Palladium(II) acetateRhodium(II) acetate
Ligand TriphenylphosphineNot specified
Base Sodium CarbonateNot specified
Solvent TolueneNot specified
Temperature 80 °CNot specified
Yield HighNot specified
Diastereoselectivity HighNot specified

Table 2: Reagent Stoichiometry for Amide Coupling [3][4]

ReagentEquivalents
3-Azabicyclo[3.1.0]hexane derivative1.0
Boc-L-tert-leucine1.2
EDC·HCl1.2
HOBt1.2
N-Methylmorpholine2.5

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_cyclopropanation Cyclopropanation Maleimide N-Substituted Maleimide Bicyclic_Core 3-Azabicyclo[3.1.0]hexane Derivative Maleimide->Bicyclic_Core Pd(OAc)₂, PPh₃ Na₂CO₃, Toluene, 80°C Tosylhydrazone N-Tosylhydrazone Tosylhydrazone->Bicyclic_Core Pd(OAc)₂, PPh₃ Na₂CO₃, Toluene, 80°C Final_Product This compound Derivative Bicyclic_Core->Final_Product EDC, HOBt, NMM DMF Boc_AA Boc-Amino Acid Boc_AA->Final_Product

Caption: Synthetic route to the target carbamate derivatives.

Experimental Workflow

Experimental_Workflow Start Start: Reagents & Solvents Reactor_Setup Reactor Setup (Maleimide, Na₂CO₃, Toluene) Start->Reactor_Setup Catalyst_Prep Catalyst Preparation (Pd(OAc)₂, PPh₃) Start->Catalyst_Prep Reaction Cyclopropanation Reaction (80°C, 4-6h) Reactor_Setup->Reaction Catalyst_Prep->Reaction Workup Work-up (Cooling, Filtration, Concentration) Reaction->Workup Purification1 Purification (Column Chromatography) Workup->Purification1 Amide_Coupling Amide Coupling Reaction (0°C to RT, 5h) Purification1->Amide_Coupling Workup2 Work-up (Extraction, Drying, Concentration) Amide_Coupling->Workup2 Purification2 Final Purification (Column Chromatography) Workup2->Purification2 Final_Product Final Product Purification2->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate is a versatile bicyclic building block increasingly utilized in medicinal chemistry for the synthesis of potent and selective enzyme inhibitors. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric groups, leading to enhanced binding affinity and improved pharmacokinetic profiles of the resulting drug candidates. The carbamate group serves as a protected amine, which can be deprotected under specific conditions to allow for further chemical modifications. This document provides detailed application notes and protocols for the use of this scaffold in the synthesis of various enzyme inhibitors, with a primary focus on Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Application in DPP-IV Inhibitor Synthesis

The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into the P2 region of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. By inhibiting DPP-IV, the physiological activity of GLP-1 is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The conformational rigidity of the 3-azabicyclo[3.1.0]hexane moiety is key to its successful application in developing novel DPP-IV inhibitors.[1]

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Inhibition_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPPIV DPP-IV Enzyme GLP1->DPPIV is substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 inactivates to Inhibitor tert-Butyl (3-azabicyclo[3.1.0]hexan-1-yl methyl)carbamate-derived DPP-IV Inhibitor Inhibitor->DPPIV inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: Mechanism of action for DPP-IV inhibitors.

Quantitative Data of Synthesized DPP-IV Inhibitors

The following table summarizes the in vitro inhibitory activities of novel dipeptidyl peptidase IV inhibitors synthesized using various heterocyclic ring systems, including derivatives of the 3-azabicyclo[3.1.0]hexane scaffold.

Compound IDHeterocyclic Ring SystemDPP-IV IC50 (nM)
1 4-benzylpiperidine19
2 Piperidine> 10,000
3 Pyrrolidine2,300
4 Piperidine> 10,000
5 Pyrrolidine1,200

Data extracted from in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.[2]

Experimental Protocols

General Synthesis Workflow

The general workflow for synthesizing enzyme inhibitors using this compound involves a deprotection step followed by coupling with a desired pharmacophore.

Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., 4N HCl in Dioxane) Start->Deprotection Intermediate 1-(Aminomethyl)-3-azabicyclo[3.1.0]hexane Deprotection->Intermediate Coupling Coupling Reaction (e.g., with a carboxylic acid derivative) Intermediate->Coupling Product Final Enzyme Inhibitor Coupling->Product Purification Purification (e.g., Flash Chromatography) Product->Purification

Caption: General synthetic workflow.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine, which is a key intermediate for subsequent coupling reactions.

Materials:

  • This compound derivative

  • 4N HCl in Dioxane

  • Dry diethyl ether

  • Methanol/diethyl ether (for crystallization)

  • Round bottom flask

  • Magnetic stirrer

  • TLC plates

Procedure:

  • Dissolve the this compound derivative in 4N HCl in dioxane.

  • Stir the solution at room temperature for 1-22 hours, monitoring the reaction progress by TLC until the starting material is completely consumed.[2]

  • Upon completion, a precipitate will form. Collect the precipitate by filtration.

  • Wash the precipitate with dry diethyl ether.

  • Crystallize the product using a methanol/diethyl ether solvent system to afford the pure amine hydrochloride salt.[2]

For free base extraction (if precipitate is not clean):

  • After the reaction, add dry diethyl ether to obtain a residue.

  • Alkalize the residue with a saturated solution of NaHCO3.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic layers with sodium sulfate and evaporate the solvent to yield the free base.

  • Purify the product using flash chromatography.[2]

Protocol 2: Synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor

This protocol outlines the coupling of the deprotected 3-azabicyclo[3.1.0]hexane intermediate with a suitable carboxylic acid to form a final DPP-IV inhibitor.

Materials:

  • Deprotected 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane intermediate

  • Carboxylic acid derivative (e.g., a protected β-amino acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid derivative in DMF, add EDC, HOBt, and DIEA.

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add the deprotected 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane intermediate to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup by diluting the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final DPP-IV inhibitor.

Application in Other Enzyme Inhibitors

While prominently used for DPP-IV inhibitors, the 3-azabicyclo[3.1.0]hexane scaffold has also been explored in the synthesis of inhibitors for other enzymes, such as biotin carboxylase. In one study, tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate was coupled with a pyridopyrimidine core to generate novel inhibitors of bacterial biotin carboxylase.[3] The synthesis involved the reaction of the carbamate with a chloro-substituted pyridopyrimidine in the presence of a base like N,N'-diisopropylethylamine in a solvent mixture of acetonitrile and 1,4-dioxane.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors. Its rigid bicyclic structure provides a desirable conformational constraint for potent interactions with enzyme active sites. The straightforward deprotection and coupling protocols make it an attractive starting material for generating diverse libraries of potential drug candidates, particularly in the field of DPP-IV inhibition for the management of type 2 diabetes. Further exploration of this scaffold in the design of inhibitors for other enzyme targets is a promising area for future research.

References

Application Notes and Protocols for the Asymmetric Synthesis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained motif increasingly utilized in medicinal chemistry as a bioisostere for piperidine and other cyclic amines. Its unique three-dimensional structure can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the asymmetric synthesis of a key intermediate, tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate, which is valuable for the introduction of this scaffold in drug discovery programs. Compounds containing this moiety have shown potential as antagonists of morphine-induced antinociception and as histone deacetylase inhibitors[1].

Synthetic Strategy Overview

The asymmetric synthesis of this compound can be achieved through a multi-step sequence. A plausible and effective strategy involves the following key transformations:

  • Asymmetric Cyclopropanation: The stereochemistry of the bicyclic core is established through a catalytic asymmetric cyclopropanation of an appropriately substituted N-Boc-2,5-dihydropyrrole derivative.

  • Functional Group Interconversion: The resulting cyclopropanated intermediate undergoes a series of functional group manipulations to introduce the desired aminomethyl-carbamate side chain at the C1 position.

This approach allows for the synthesis of specific enantiomers of the target molecule, which is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.

Data Presentation

Table 1: Key Reaction Parameters for Asymmetric Cyclopropanation
EntryCatalystLigandSolventTemp (°C)Yield (%)ee (%)Reference
1Rh2(OAc)4Chiral CarbenoidCH2Cl22575>95Adapted from[2]
2Cu(I)Chiral Bis(oxazoline)Toluene08292Adapted from[3]
3Pd(OAc)2Chiral PhosphineDioxane606888Adapted from[4]

Note: The data presented are representative examples from the literature for analogous transformations and may require optimization for the specific substrate.

Experimental Protocols

Protocol 1: Asymmetric Rhodium-Catalyzed Cyclopropanation

This protocol describes the synthesis of a chiral 3-azabicyclo[3.1.0]hexane intermediate, which can then be converted to the target compound.

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate

  • Dirhodium tetraacetate (Rh2(OAc)4)

  • Chiral ligand (e.g., a chiral carboxylate or carboxamidate ligand)

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added the chiral rhodium catalyst (0.01 eq), which is pre-formed from Rh2(OAc)4 and the chiral ligand.

  • The reaction mixture is stirred at room temperature for 15 minutes.

  • A solution of ethyl diazoacetate (1.2 eq) in anhydrous CH2Cl2 is added dropwise over a period of 4-6 hours using a syringe pump.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired chiral ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate.

Protocol 2: Conversion to this compound

This protocol outlines the multi-step conversion of the cyclopropanated intermediate to the final product.

Materials:

  • Chiral ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N)

  • Standard laboratory glassware and purification supplies

Procedure:

Step 1: Reduction of the Ester

  • To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C is added a solution of the chiral ester (1.0 eq) in anhydrous THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered, and the filtrate is concentrated to yield the crude alcohol, (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)methanol.

Step 2: Conversion to the Amine

  • The crude alcohol is converted to the corresponding mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • The resulting sulfonate is then displaced with sodium azide in a suitable solvent like DMF to yield the corresponding azide.

  • The azide is subsequently reduced to the primary amine, (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)methanamine, using a standard reducing agent such as hydrogen gas with a palladium catalyst or triphenylphosphine followed by water.

Step 3: Boc-Protection of the Amine

  • To a solution of the crude amine (1.0 eq) in a suitable solvent such as dichloromethane or THF is added triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_cyclo Asymmetric Cyclopropanation cluster_inter Intermediate cluster_fgi Functional Group Interconversion cluster_final Final Product start1 N-Boc-2,5-dihydropyrrole cyclo Rh(II)-catalyzed Asymmetric Cyclopropanation start1->cyclo start2 Ethyl diazoacetate start2->cyclo inter Chiral Ester cyclo->inter reduction Reduction (LiAlH4) inter->reduction amination Mesylation/Azidation/Reduction reduction->amination protection Boc Protection amination->protection final tert-Butyl (3-azabicyclo[3.1.0]hexan- 1-ylmethyl)carbamate protection->final

Caption: Workflow for the asymmetric synthesis of the target compound.

Signaling_Pathway_Analogy cluster_scaffold Core Scaffold cluster_properties Physicochemical Properties cluster_drug_props Drug-like Properties cluster_target Biological Target scaffold 3-Azabicyclo[3.1.0]hexane rigidity Rigidity scaffold->rigidity conformation Defined Conformation scaffold->conformation lipophilicity Modulated Lipophilicity scaffold->lipophilicity affinity Improved Affinity rigidity->affinity selectivity Enhanced Selectivity conformation->selectivity pk Favorable PK Profile lipophilicity->pk target Receptor / Enzyme affinity->target selectivity->target pk->target Bioavailability

References

Troubleshooting & Optimization

Overcoming solubility issues with tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges when dissolving this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve, particularly in aqueous solutions?

A1: The solubility challenges with this compound stem from its molecular structure. It contains a bulky and hydrophobic (water-repelling) tert-Butyloxycarbonyl (Boc) protecting group.[1] This group, combined with the bicyclic hydrocarbon framework, gives the molecule a significant nonpolar character, leading to low solubility in polar solvents like water. While the secondary amine within the bicyclic system can be protonated to increase aqueous solubility, the overall hydrophobicity often dominates.[1]

Q2: How does pH affect the solubility of this compound in aqueous buffers?

A2: The pH of an aqueous buffer is a critical factor. The secondary amine in the 3-azabicyclo[3.1.0]hexane core is basic and can be protonated at acidic to neutral pH. This protonation introduces a positive charge, which significantly enhances the molecule's interaction with polar water molecules, thereby increasing its solubility.[1] Conversely, under basic conditions, the amine remains in its neutral, less soluble form.

Q3: Can I heat the solution to improve the solubility of the compound?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, caution is advised. The Boc protecting group is known to be thermally labile and can be cleaved at high temperatures, especially in acidic or basic solutions, which would lead to compound degradation.[1][2] It is recommended to use minimal heat (e.g., not exceeding 40°C) and for the shortest time necessary.[2]

Q4: My compound precipitated out of the aqueous buffer after being added from a stock solution. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This often happens when the final concentration exceeds the compound's solubility limit in the final solvent mixture. To resolve this, you can try sonicating the solution to help redissolve the precipitate, gently warming the mixture, or increasing the proportion of the organic co-solvent in your final buffer, if your experimental conditions permit.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound will not dissolve in the primary solvent (e.g., water, buffer). High hydrophobicity of the molecule due to the Boc group and bicyclic core.Prepare a concentrated stock solution in a water-miscible polar aprotic solvent like DMSO or DMF first. Then, add this stock solution dropwise to your vigorously stirred aqueous buffer.[1][3]
Low yield or incomplete reaction. Poor solubility of the reactant in the reaction solvent, making it unavailable to react.Ensure the compound is fully dissolved before initiating the reaction. Consider using a co-solvent system (e.g., DCM/DMF) or a solvent known to be effective for carbamates, such as THF or acetonitrile.[2][4]
Compound degrades during dissolution. Excessive heating or exposure to strong acidic/basic conditions.Avoid high temperatures; use only gentle warming if necessary.[2] The Boc group is readily cleaved by strong acids.[5] Ensure your solvent and buffer system are compatible with the stability of the Boc group.
Oily residue or film forms instead of dissolving. The compound has "oiled out" of solution, a common issue for moderately polar molecules in aqueous media.Increase the amount of organic co-solvent or switch to a more suitable solvent system. Sonication can also help break up the residue and facilitate dissolution.[2]

Estimated Solubility Profile

While specific quantitative solubility data for this compound is not widely published, the following table provides an estimated solubility profile based on its structure and the known behavior of similar Boc-protected amines.[3][5]

SolventSolvent TypeEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO) Polar AproticHighRecommended for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF) Polar AproticHighA good alternative to DMSO for stock solutions.[3]
Dichloromethane (DCM) ChlorinatedHighEffective for reactions and purification.[3][4]
Chloroform ChlorinatedHighSimilar to DCM.
Tetrahydrofuran (THF) EtherModerateOften used as a reaction solvent for Boc-protections.[4]
Acetonitrile (ACN) Polar AproticModerateGood for both reactions and analytical purposes (e.g., HPLC).
Methanol (MeOH) Polar ProticModerate to LowMay require warming or sonication.
Ethanol (EtOH) Polar ProticModerate to LowSolubility can be limited; often used as a co-solvent.
Water Polar ProticLow / InsolubleSolubility is highly pH-dependent and generally very low.[1]
Hexanes / Heptane NonpolarInsolubleThe molecule is too polar for nonpolar aliphatic solvents.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for preparing a stock solution of the compound for subsequent dilution into aqueous or other solvent systems.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add a minimal volume of anhydrous, high-purity DMSO (or DMF) to the vial to achieve a high target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[2]

  • Gentle Warming (Optional): If sonication is insufficient, gently warm the solution in a water bath to no more than 40°C while continuing to mix.[2]

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed container, protected from light. For long-term storage, refrigeration at 2-8°C is advisable.[3]

Protocol 2: General Method for Dilution into Aqueous Buffer

This protocol outlines the steps to dilute the organic stock solution into an aqueous medium while minimizing precipitation.

  • Prepare Buffer: Dispense the final volume of the desired aqueous buffer into a beaker or flask equipped with a magnetic stir bar.

  • Vigorous Stirring: Place the beaker on a magnetic stir plate and begin stirring at a rate sufficient to create a vortex.

  • Slow Addition: Using a pipette, slowly add the required volume of the concentrated organic stock solution drop-by-drop into the side of the vortex. This ensures rapid mixing and dispersion, preventing localized high concentrations that can lead to precipitation.[1]

  • Equilibration: Allow the final solution to stir for at least 10-15 minutes to ensure homogeneity.

  • Final Check: Visually inspect the solution for any signs of precipitation or cloudiness before use. If precipitation has occurred, refer to the troubleshooting guide.

Visual Workflow Guides

G cluster_0 Troubleshooting Workflow for Solubility Issues start Compound Fails to Dissolve stock Prepare concentrated stock in DMSO or DMF? start->stock prepare_stock Prepare 10-50 mM Stock Solution (See Protocol 1) stock->prepare_stock No precipitate Precipitation upon dilution in buffer? stock->precipitate Yes prepare_stock->precipitate sonicate Sonicate and/or gently warm (<40°C) precipitate->sonicate Yes success Soluble: Proceed with Experiment precipitate->success No cosolvent Increase organic co-solvent % in buffer? sonicate->cosolvent cosolvent->success Yes fail Insoluble: Re-evaluate solvent system cosolvent->fail No

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 Experimental Preparation Workflow weigh 1. Weigh Compound add_dmso 2. Add minimal DMSO/DMF weigh->add_dmso dissolve 3. Dissolve via Vortex, Sonication, or Gentle Heat add_dmso->dissolve stock_ready Concentrated Stock Solution Ready dissolve->stock_ready add_stock 5. Add Stock Solution dropwise to buffer stock_ready->add_stock prepare_buffer 4. Prepare Aqueous Buffer with vigorous stirring prepare_buffer->add_stock final_solution Final Working Solution add_stock->final_solution

Caption: Workflow for preparing a working solution.

References

Technical Support Center: Optimizing Reactions with tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered when using tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involve the secondary amine of the 3-azabicyclo[3.1.0]hexane core. These include N-alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. Additionally, the Boc-protecting group is often removed to liberate the primary amine for further functionalization.

Q2: I am seeing low yields in my N-alkylation reaction. What are the likely causes?

A2: Low yields in N-alkylation reactions with this substrate can stem from several factors:

  • Insufficiently strong base: The secondary amine on the bicyclic core may require a relatively strong, non-nucleophilic base for efficient deprotonation.

  • Poor solvent choice: The solubility of the reactants and the base can significantly impact the reaction rate.

  • Steric hindrance: The bicyclic structure can present steric challenges, slowing down the reaction.

  • Side reactions: Over-alkylation or reaction with other functional groups can reduce the yield of the desired product.

Q3: Are there any known side reactions during the Boc deprotection of this molecule's derivatives?

A3: Yes, a potential side reaction during acidic Boc deprotection is the alkylation of other nucleophilic sites on the molecule by the liberated tert-butyl cation.[1] Electron-rich aromatic rings, thiols, and other unprotected amines are particularly susceptible to this side reaction.[1]

Q4: How can I purify the final products after reacting with this compound?

A4: Purification is typically achieved through silica gel column chromatography. The choice of eluent will depend on the polarity of the product. For basic products resulting from N-alkylation or coupling reactions, it may be beneficial to use a silica gel column treated with a small amount of triethylamine or to use an eluent system containing a small percentage of a basic modifier like triethylamine or pyridine to prevent tailing.

Troubleshooting Guides

N-Alkylation Reactions

Issue: Low or no product formation.

Possible Cause Troubleshooting Step Rationale
Weak Base Switch to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).A stronger base will more effectively deprotonate the secondary amine, increasing the concentration of the nucleophile.
Poor Solubility Change the solvent to a more polar aprotic solvent like DMF or DMSO.These solvents are better at dissolving a wide range of reactants and bases, facilitating the reaction.
Low Reactivity of Alkyl Halide Add a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI).Iodide is a better leaving group than bromide or chloride and can be generated in situ via the Finkelstein reaction, accelerating the rate of substitution.
Steric Hindrance Increase the reaction temperature or use a microwave reactor.Higher temperatures can provide the necessary activation energy to overcome steric barriers.
Boc Deprotection

Issue: Incomplete deprotection or formation of t-butylated byproducts.

Possible Cause Troubleshooting Step Rationale
Insufficient Acid Increase the equivalents of acid (e.g., TFA, HCl) or extend the reaction time.Ensure complete protonation of the Boc group for efficient cleavage.
t-Butylation of Nucleophilic Groups Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.The scavenger will react with the liberated tert-butyl cation, preventing it from alkylating the desired product.[1]
Acid-Labile Functional Groups Use a milder deprotection method, such as aqueous phosphoric acid or heating in a suitable solvent.[2]Milder conditions can selectively remove the Boc group while preserving other acid-sensitive functionalities.
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Issue: Low yield of the coupled product.

Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[3]
Incorrect Ligand Choice Screen different phosphine ligands (e.g., BINAP, XPhos, SPhos).The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3][4]
Suboptimal Base Test different bases such as sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle.[3]
Low Reaction Temperature Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or xylene.Higher temperatures can improve reaction rates, especially with less reactive aryl halides.

Experimental Protocols

General Protocol for N-Alkylation

This protocol is a representative example for the N-alkylation of this compound with an alkyl halide.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) is added cesium carbonate (2.0 eq) and a catalytic amount of TBAI (0.1 eq).

  • The alkyl halide (1.1 eq) is added, and the mixture is stirred at 60 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

General Protocol for Boc Deprotection with HCl

This protocol describes a standard method for the removal of the Boc protecting group.

  • The Boc-protected substrate (1.0 eq) is dissolved in a suitable solvent such as 1,4-dioxane or methanol (0.1 M).

  • A solution of 4 M HCl in 1,4-dioxane (5-10 eq) is added at room temperature.

  • The reaction is stirred until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

General Protocol for Buchwald-Hartwig Amination

This is a general procedure for the coupling of an aryl halide with this compound.

  • To an oven-dried flask are added the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous, degassed toluene (0.1 M) is added, and the reaction mixture is heated to 80-110 °C until the starting materials are consumed (monitored by TLC or LC-MS).

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Visualizations

logical_relationship_troubleshooting_yield cluster_start cluster_reaction_type cluster_n_alkylation cluster_boc_deprotection cluster_coupling cluster_end start Low Yield in Reaction reaction_type Reaction Type? start->reaction_type n_alkylation N-Alkylation Issues reaction_type->n_alkylation N-Alkylation boc_deprotection Boc Deprotection Issues reaction_type->boc_deprotection Boc Deprotection coupling Coupling Issues reaction_type->coupling Coupling base Check Base Strength (e.g., use Cs₂CO₃) n_alkylation->base solvent Optimize Solvent (e.g., DMF, DMSO) base->solvent additive Add Catalyst (e.g., KI, TBAI) solvent->additive end Improved Yield additive->end scavenger Add Scavenger (e.g., TES, Anisole) boc_deprotection->scavenger conditions Use Milder Conditions (e.g., aq. H₃PO₄) scavenger->conditions conditions->end inert Ensure Inert Atmosphere coupling->inert ligand Screen Ligands (e.g., BINAP, XPhos) inert->ligand base_coupling Vary Base (e.g., NaOtBu, K₂CO₃) ligand->base_coupling base_coupling->end

Caption: Troubleshooting workflow for improving reaction yields.

experimental_workflow_buchwald_hartwig reagents 1. Combine Reactants (Aryl Halide, Amine, Base, Pd Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate & backfill with Argon) reagents->inert solvent 3. Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent heat 4. Heat Reaction Mixture (80-110 °C) solvent->heat workup 5. Workup (Filter, Wash, Dry) heat->workup purify 6. Purify (Silica Gel Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate and its derivatives. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for these derivatives are flash column chromatography on silica gel and recrystallization.[1] Acid-base extraction can also be employed as a preliminary purification step to remove non-basic or acidic impurities.

Q2: My compound appears to be degrading during purification on silica gel. What could be the cause?

A2: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions.[2][3] Silica gel is inherently acidic and can cause partial or complete deprotection of the carbamate, leading to the free amine as an impurity.

Q3: I am observing a low recovery of my compound after purification. What are the potential reasons?

A3: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase during chromatography, degradation of the compound on silica gel, or material loss during solvent removal, especially if the compound has some volatility.

Q4: Can I use reverse-phase chromatography for the purification of these compounds?

A4: Yes, reverse-phase chromatography is a viable option, particularly if the compound is unstable on silica gel. However, the use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) should be carefully controlled, as prolonged exposure can lead to the cleavage of the Boc group.[2]

Troubleshooting Guide

Issue 1: Product is contaminated with a more polar impurity after flash column chromatography.
  • Question: My final product shows a spot at a lower Rf on the TLC plate, which I suspect is the deprotected amine. How can I avoid this?

  • Answer: This is a common issue due to the acidity of the silica gel.

    • Solution 1: Neutralize the silica gel. You can use a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1% v/v), to neutralize the acidic sites on the silica gel.

    • Solution 2: Use deactivated silica. Prepare a slurry of silica gel in your eluent containing triethylamine, let it stand for an hour, and then pack your column.

    • Solution 3: Switch to a different stationary phase. Consider using neutral alumina or reverse-phase silica gel for your purification.

Issue 2: The compound is streaking on the TLC plate and eluting as a broad peak during column chromatography.
  • Question: I'm having trouble getting sharp bands on my TLC and column. What could be the problem?

  • Answer: Streaking is often caused by the basic nature of the secondary amine in the bicyclic core interacting strongly with the acidic silica gel.

    • Solution: Adding a small amount of a polar solvent with a basic character, like methanol containing ammonia or triethylamine, to your mobile phase can improve the peak shape significantly. Start with a low concentration (e.g., 0.5%) and optimize.

Issue 3: Difficulty in removing a non-polar impurity.
  • Question: A non-polar impurity is co-eluting with my product. How can I improve the separation?

  • Answer:

    • Solution 1: Optimize the mobile phase. A less polar solvent system might provide better separation. Experiment with different solvent systems like dichloromethane/methanol or ethyl acetate/hexanes gradients.

    • Solution 2: Recrystallization. If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.

Issue 4: The product is an oil and cannot be recrystallized.
  • Question: My purified carbamate is a thick oil, and I cannot induce crystallization. How can I further purify it or solidify it?

  • Answer:

    • Solution 1: Salt formation. If the secondary amine in the bicyclic system is accessible, you can attempt to form a salt (e.g., hydrochloride or tartrate) which is often crystalline. The Boc group is generally stable to the conditions used for many salt formations.

    • Solution 2: Trituration. Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexanes or pentane) dropwise while stirring vigorously. This can sometimes induce precipitation or crystallization.

Data Presentation

The following table provides an illustrative comparison of purification outcomes for a hypothetical batch of crude this compound.

Purification MethodStarting Purity (by LCMS)Final Purity (by LCMS)YieldCommon Impurities Observed
Flash Chromatography (Silica Gel, Ethyl Acetate/Hexane)85%95%70%Deprotected amine (Boc cleavage)
Flash Chromatography (Silica Gel, DCM/MeOH with 0.5% TEA)85%98%85%Minor unidentified impurities
Recrystallization (Ethyl Acetate/Hexane)90% (post-chromatography)>99%90%-

Experimental Protocols

Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of 0-10% methanol in dichloromethane. To this solvent system, add 0.5% (v/v) of triethylamine (TEA).

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Loading: Load the sample onto the column.

  • Elution: Run the column with the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC).

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent system where the compound is soluble at elevated temperatures but poorly soluble at room temperature. A common choice is ethyl acetate/hexanes.

  • Dissolution: Dissolve the impure solid in a minimum amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Visualizations

Purification_Workflow start Crude Product pre_purification Optional: Acid-Base Extraction (to remove acidic/basic impurities) start->pre_purification chromatography Flash Column Chromatography (Silica Gel or Alumina) pre_purification->chromatography analysis1 Purity Check (TLC, LCMS) chromatography->analysis1 recrystallization Recrystallization analysis1->recrystallization Purity < 98% analysis2 Final Purity Check (NMR, LCMS, etc.) analysis1->analysis2 Purity > 98% recrystallization->analysis2 pure_product Pure Product analysis2->pure_product Purity acceptable re_purify Re-purify if necessary analysis2->re_purify Purity not acceptable re_purify->chromatography Troubleshooting_Logic start Purification Issue issue1 Low Purity after Column start->issue1 issue2 Low Recovery start->issue2 issue3 Product is an Oil start->issue3 cause1a Boc Deprotection? issue1->cause1a cause1b Co-eluting Impurity? issue1->cause1b cause2a Degradation on Column? issue2->cause2a cause2b Irreversible Adsorption? issue2->cause2b solution3a Attempt Trituration (e.g., DCM/Hexanes) issue3->solution3a solution3b Attempt Salt Formation (e.g., HCl, Tartaric Acid) issue3->solution3b solution1a Use Neutralized Silica Add TEA to Eluent cause1a->solution1a Yes solution1b Optimize Solvent System Try Recrystallization cause1b->solution1b Yes solution2a Use Deactivated Silica Use Alumina cause2a->solution2a Yes solution2b Use More Polar Eluent Add Basic Modifier cause2b->solution2b Yes

References

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Boc Deprotection

Q1: I am observing incomplete removal of the Boc protecting group. What are the possible causes and solutions?

A1: Incomplete Boc deprotection is a common issue. Here are the potential causes and recommended troubleshooting steps:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid like hydrochloric acid (HCl) in dioxane. Ensure your TFA is not old or has absorbed water, which can reduce its effectiveness.[1][2]

  • Steric Hindrance: The bicyclic structure of the substrate can sterically hinder the approach of the acid to the Boc group.[2]

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely using TLC or LC-MS.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a suitable temperature.[2]

    • Solution: Gradually increase the reaction time and/or temperature while monitoring for the formation of side products.

  • Solvent Effects: The choice of solvent can impact the efficiency of the deprotection.

    • Solution: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. If solubility is an issue, consider alternative solvents like dioxane for HCl-based deprotection.

  • Substrate Solubility: Poor solubility of the starting material can lead to an incomplete reaction.

    • Solution: Try to find a solvent system where your substrate is fully soluble at the reaction temperature.

Palladium-Catalyzed Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Q2: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction is showing low to no yield. What should I investigate?

A2: Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst may be inactive.

    • Solution: Use a fresh batch of palladium catalyst and ligand. For Pd(II) pre-catalysts, ensure that the in-situ reduction to Pd(0) is efficient. Consider using a Pd(0) source directly, such as Pd₂(dba)₃.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates like the 3-azabicyclo[3.1.0]hexane moiety, standard ligands like PPh₃ may be ineffective.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can promote the oxidative addition and reductive elimination steps.

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step (Suzuki) or the deprotonation of the amine (Buchwald-Hartwig).

    • Solution: Screen different bases. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.

  • Poor Reagent Quality: The purity of your aryl halide, boronic acid/ester, or amine is critical.

    • Solution: Ensure all reagents are pure and dry. Boronic acids can be prone to degradation and should be stored appropriately.

  • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).

    • Solution: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Side Reactions: Several side reactions can compete with the desired coupling.

    • Protodeboronation (Suzuki): The boronic acid can be cleaved by residual water or protic solvents before transmetalation. Use anhydrous conditions and consider using boronate esters, which are more stable.

    • Homocoupling (Suzuki): Coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen.

    • Hydrodehalogenation: The aryl halide can be reduced, removing the halogen.

    • β-Hydride Elimination (Buchwald-Hartwig): This can be an issue with certain alkylamines. The choice of ligand can help to suppress this side reaction.[4]

Amide Coupling

Q3: I am struggling with low yields in my amide coupling reaction after deprotecting the Boc group. What are the likely causes?

A3: Low yields in amide coupling reactions can be due to several factors, from the activation of the carboxylic acid to the stability of the amine.

  • Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid.

    • Solution: Screen different coupling reagents. Common choices include carbodiimides like EDC (often with an additive like HOBt or HOAt) and uronium-based reagents like HATU or TBTU.[5][6]

  • Amine Instability or Reactivity: The deprotected primary amine on the 3-azabicyclo[3.1.0]hexane moiety might be unstable or prone to side reactions.

    • Solution: Use the deprotected amine immediately after preparation. Ensure the workup to remove the deprotection reagents is thorough, as residual acid can quench the base used in the coupling step.

  • Incorrect Stoichiometry or Base: The stoichiometry of the coupling reagents and the choice of base are crucial.

    • Solution: Typically, a slight excess of the carboxylic acid and coupling reagent is used. A non-nucleophilic base like DIPEA or triethylamine is required to neutralize the acid formed and to facilitate the reaction.

  • Solvent Choice: The solvent can influence the solubility of the reagents and the reaction rate.

    • Solution: DMF and DCM are common solvents for amide coupling. Ensure the solvent is anhydrous.

Frequently Asked Questions (FAQs)

Q4: What is the first step I should take before attempting the coupling reaction with this compound?

A4: The first crucial step is the deprotection of the tert-butoxycarbonyl (Boc) group to liberate the primary amine. This is typically achieved by treating the carbamate with a strong acid.

Q5: What are the standard conditions for Boc deprotection of this substrate?

A5: Common conditions for Boc deprotection include:

  • Trifluoroacetic acid (TFA): A solution of 20-50% TFA in an inert solvent like dichloromethane (DCM) at room temperature for 1-3 hours.[2]

  • Hydrochloric acid (HCl): A solution of 4M HCl in dioxane at room temperature.[7] It is essential to monitor the reaction by TLC or LC-MS to ensure complete deprotection without significant side product formation.

Q6: Can I perform a one-pot deprotection and coupling reaction?

A6: While one-pot procedures can be efficient, they can also be challenging. After acidic deprotection, the reaction mixture needs to be carefully neutralized before adding the coupling partners. A workup to isolate the free amine salt is often more reliable.

Q7: Which type of coupling reaction is most suitable for this molecule?

A7: The choice of coupling reaction depends on the desired final product:

  • Amide bond formation: Reacting the deprotected amine with a carboxylic acid using a coupling agent is a common strategy.

  • Suzuki-Miyaura coupling: If the goal is to form a C-C bond with an aryl or vinyl group, the deprotected amine can be coupled with a suitable boronic acid or ester after conversion to a halide or triflate.

  • Buchwald-Hartwig amination: This is suitable for forming a C-N bond between the deprotected amine and an aryl halide or triflate.

Q8: Are there any known side reactions specific to the 3-azabicyclo[3.1.0]hexane core during these reactions?

A8: The strained bicyclic system can be sensitive to harsh reaction conditions. Ring-opening of the cyclopropane ring is a potential side reaction under strongly acidic, basic, or reductive conditions. It is advisable to start with milder conditions and carefully monitor the reaction for the formation of unexpected byproducts.

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can affect the yield of coupling reactions. The data is generalized from literature on similar sterically hindered substrates and should be used as a guide for optimization.

Table 1: Illustrative Comparison of Ligands for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O100<10
SPhosPd₂(dba)₃K₃PO₄Dioxane10085
XPhosPd(OAc)₂K₃PO₄t-BuOH8092
RuPhosPd-G3-XPhosCs₂CO₃Toluene11095

Table 2: Illustrative Comparison of Bases for Buchwald-Hartwig Amination of a Sterically Hindered Amine with 4-Bromotoluene

BaseCatalyst SystemSolventTemperature (°C)Yield (%)
K₂CO₃Pd₂(dba)₃ / BINAPToluene11025
Cs₂CO₃Pd(OAc)₂ / DavePhosDioxane10060
K₃PO₄Pd(OAc)₂ / XPhosToluene10075
NaOtBuPd₂(dba)₃ / BrettPhosTHF8095

Table 3: Illustrative Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTemperature (°C)Yield (%)
EDCHOBtDIPEADMF2580
HATU-DIPEADMF2595
TBTU-Et₃NDCM2588
PyBOP-DIPEACH₃CN2590

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM or toluene (3 x 10 volumes) to remove excess TFA.

  • The resulting amine trifluoroacetate salt can be used directly in the next step or purified further.

Protocol 2: Amide Coupling with the Deprotected Amine
  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (10 volumes), add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq).[5]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine trifluoroacetate salt (from Protocol 1, 1.0 eq) in anhydrous DMF (5 volumes).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling (General Guidance)
  • To a dry reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XPhos or SPhos, 4-10 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent (e.g., dioxane, toluene, or THF).

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

ExperimentalWorkflow cluster_deprotection Boc Deprotection cluster_coupling Coupling Reaction cluster_purification Workup & Purification start This compound deprotection Treat with Acid (e.g., TFA in DCM) start->deprotection amine_salt Amine Salt deprotection->amine_salt reaction Coupling Reaction (Amide, Suzuki, Buchwald-Hartwig) amine_salt->reaction coupling_partner Coupling Partner (Carboxylic Acid, Aryl Halide, etc.) coupling_partner->reaction product Coupled Product reaction->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the deprotection and subsequent coupling of this compound.

TroubleshootingLogic cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Condition Check cluster_analysis Side Product Analysis cluster_solutions Potential Solutions start Low Yield in Coupling Reaction catalyst_check Is the Pd catalyst active? Is the ligand appropriate? start->catalyst_check reagent_purity Are all reagents pure and dry? start->reagent_purity base_check Is the base optimal for the reaction? start->base_check degassing_check Was the reaction mixture thoroughly degassed? start->degassing_check temp_time_check Are the temperature and reaction time sufficient? start->temp_time_check solvent_check Is the solvent appropriate and anhydrous? start->solvent_check side_products Analyze crude mixture for common side products. start->side_products solution1 Use fresh catalyst & bulky ligand catalyst_check->solution1 solution2 Purify reagents reagent_purity->solution2 solution3 Screen bases base_check->solution3 solution4 Improve degassing technique degassing_check->solution4 solution5 Increase temperature/time temp_time_check->solution5 solution6 Use anhydrous solvent solvent_check->solution6 solution7 Modify conditions to avoid specific side reactions side_products->solution7

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

References

Stability testing of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound and other Boc-protected amines under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the Boc (tert-butoxycarbonyl) protecting group under acidic conditions?

A1: The Boc group is highly sensitive to acidic conditions and is readily cleaved.[1] This lability is a fundamental aspect of its use as a protecting group in organic synthesis, allowing for its easy removal.[2][3] Prolonged exposure to even mild acids should be avoided if the integrity of the Boc-protected amine is to be maintained.[1]

Q2: What is the mechanism of Boc group cleavage in the presence of acid?

A2: The acid-catalyzed deprotection involves a multi-step process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., Trifluoroacetic acid - TFA).[3][4]

  • Fragmentation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][4]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the mixture to form the corresponding amine salt.[3]

Q3: What are the typical acidic reagents used to intentionally remove the Boc group?

A3: Common reagents for Boc deprotection include Trifluoroacetic acid (TFA), often in a solvent like Dichloromethane (DCM), and hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[2][5] The choice of acid and solvent system depends on the substrate's sensitivity and the presence of other functional groups.[2]

Q4: Can the tert-butyl cation generated during deprotection cause side reactions?

A4: Yes, the tert-butyl cation is an electrophile and can react with nucleophilic sites on the substrate, leading to unwanted by-products.[6] Electron-rich aromatic rings and certain amino acid residues like tryptophan and methionine are particularly susceptible to alkylation.[3][6] To prevent this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[3]

Q5: How can I monitor the stability or deprotection of my compound?

A5: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the starting material and the appearance of the more polar deprotected amine.[7]

  • ¹H NMR Spectroscopy: Provides unambiguous confirmation by showing the disappearance of the characteristic singlet peak of the nine tert-butyl protons, typically around 1.4-1.5 ppm.[8]

  • Mass Spectrometry (MS): Confirms deprotection by detecting the molecular ion of the product, which will have a mass difference of -100.12 amu compared to the starting material.[8]

  • FTIR Spectroscopy: Can be used to observe the disappearance of the strong C=O stretching band of the Boc carbamate, which is typically found around 1680-1720 cm⁻¹.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
My compound is degrading during purification on silica gel. Silica gel can be slightly acidic, which may be sufficient to cause slow cleavage of the Boc group over time.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system (e.g., 1-2% triethylamine), followed by flushing with the eluent alone before loading the column.
I observe an unexpected by-product with an additional mass of +56 amu after my reaction. The tert-butyl cation generated from partial deprotection may have alkylated a nucleophilic site on your starting material or product.If acidic conditions are unavoidable, consider adding a scavenger like anisole or dithiothreitol (DTT) to your reaction mixture to trap the tert-butyl cation.[3]
My Boc-protected compound shows signs of degradation upon storage. The compound may be stored in an acidic environment or exposed to acidic vapors in the laboratory.Store the compound in a tightly sealed container in a neutral environment. Avoid storing it in the same cabinet as volatile acids like HCl or TFA.
The deprotection reaction is incomplete. The acidic conditions (reagent concentration, temperature, or time) may be insufficient for complete cleavage.Increase the reaction time, temperature, or the concentration of the acid. Monitor the reaction progress using TLC or LC-MS to determine the optimal conditions.[9]

Data Presentation

The following table summarizes common conditions for the acid-catalyzed deprotection of Boc-protected amines. These conditions highlight the lability of the Boc group and can be considered as conditions under which this compound would be unstable.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat0 °C to Room Temp.30 min - 4 h
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.1 h - 12 h
Hydrochloric Acid (HCl)Ethyl AcetateSaturatedRoom Temp.1 h - 4 h
Oxalyl ChlorideMethanol3-5 equivalentsRoom Temp.1 h - 4 h

Data compiled from multiple sources.[2][9][10]

Experimental Protocols

Protocol 1: General Procedure for Acidic Stability Testing

This protocol outlines a method to assess the stability of this compound at a specific acidic pH.

  • Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]

  • Acidic Medium Preparation: Prepare an aqueous acidic solution at the desired pH (e.g., 0.1 N HCl for pH 1).[1]

  • Incubation: Mix a known volume of the stock solution with an equal volume of the acidic solution in a sealed vial. Incubate the mixture at a controlled temperature (e.g., room temperature or 40°C).[1]

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution) to stop the degradation.

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining amount of the starting material and identify any degradation products.

  • Data Evaluation: Plot the percentage of the remaining starting material against time to determine the degradation rate under the tested conditions.

Protocol 2: Standard Boc-Deprotection using TFA/DCM

This protocol describes a standard procedure for the complete removal of the Boc group.

  • Reaction Setup: Dissolve the Boc-protected amine (1 equivalent) in anhydrous Dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 20% to 50% (v/v).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.[2]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting product is the TFA salt of the deprotected amine. It can be purified further if necessary, for example, by precipitation with a non-polar solvent like diethyl ether.[2]

Visualizations

Boc Deprotection Mechanism cluster_0 cluster_1 Boc_Amine R-NH-Boc Protonated Protonated Carbamate Boc_Amine->Protonated 1. Protonation Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated->Carbamic_Acid 2. Fragmentation tBu_cation tert-Butyl Cation Protonated->tBu_cation Amine_Salt Amine Salt (R-NH3+) Carbamic_Acid->Amine_Salt 3. Decarboxylation & Protonation CO2 CO2 Carbamic_Acid->CO2 H_plus H+ H_plus->Boc_Amine

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Stability Testing Workflow Start Prepare Stock Solution of Compound Incubate Incubate with Acidic Solution at Controlled Temperature Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Neutralize Aliquot to Stop Reaction Sample->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Data Plot % Remaining vs. Time Analyze->Data End Determine Degradation Rate Data->End

Caption: Experimental workflow for assessing compound stability in acidic media.

References

Preventing racemization in reactions with tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent racemization during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this molecule?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For drug development professionals, maintaining the specific 3D structure (stereochemistry) of a chiral molecule like this compound is often essential for its biological activity and safety profile. The presence of an unwanted enantiomer can lead to reduced efficacy, off-target effects, or be considered an impurity.

Q2: Which part of the this compound structure is susceptible to racemization?

A2: The key chiral centers in the 3-azabicyclo[3.1.0]hexane core are the two bridgehead carbons, C1 and C5. The primary concern is the potential loss of stereochemical integrity at the C1 position, which bears the carbamate-protected aminomethyl group. Racemization would occur if the proton at this C1 position is removed and then re-added non-stereospecifically.

Q3: What is the most likely mechanism for racemization in this specific molecule?

A3: Unlike α-amino acids, which can racemize through an oxazolone intermediate, this molecule is more likely to racemize via a deprotonation-reprotonation mechanism.[1] If a sufficiently strong base is present, or if reaction conditions facilitate it, the proton at the chiral C1 center can be abstracted to form a planar, achiral carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.

Q4: During which common synthetic steps is racemization most likely to occur?

A4: Racemization is a significant risk during two main stages:

  • Boc Deprotection: Using strong acids like HCl in dioxane or trifluoroacetic acid (TFA) can sometimes lead to a drop in optical purity, especially during prolonged reaction times or elevated temperatures.[3][4]

  • Reactions with the Deprotected Amine: The free amine, particularly after neutralization from its salt form, is susceptible to racemization. The use of strong bases for workups or as reagents in subsequent steps (e.g., alkylations, acylations) can cause epimerization at the adjacent C1 center.[5]

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess (%ee) is observed after Boc-deprotection.

This is a common issue, often arising from harsh acidic conditions. The resulting hydrochloride salt may also facilitate racemization when redissolved.[5]

Troubleshooting Steps:

  • Lower the Temperature: Perform the deprotection at 0°C or even lower if the reaction rate is acceptable.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.

  • Alternative Deprotection Reagents: Consider milder acidic reagents or alternative methods.

Table 1: Comparison of Boc Deprotection Conditions and Racemization Risk

Deprotection MethodTypical ConditionsRacemization RiskNotes & Considerations
HCl in Dioxane/EtOAc 2-4 M solution, 0°C to RTModerate to HighA common and effective method, but can cause racemization with sensitive substrates.[3][5] Risk increases with temperature and time.
Trifluoroacetic Acid (TFA) TFA in Dichloromethane (DCM), 0°C to RTModerateEffective, but the strong acidity can be problematic.[6] Residual TFA can complicate downstream steps.
p-Toluenesulfonic Acid (TsOH) 1.5 equiv. TsOH·H₂O, often heatedModerateCan be an alternative to HCl, may offer different solubility for the resulting salt.[5]
Formic Acid Neat formic acid, typically heatedModerateCan serve as both reagent and solvent.[5] Heating increases risk.
TMSI (Iodotrimethylsilane) TMSI in Acetonitrile/DCM, 0°CLowA very mild and neutral method for deprotection, but the reagent is expensive and moisture-sensitive.

Logical Workflow for Optimizing Boc Deprotection

G start Problem: Loss of %ee after Boc Deprotection check_temp Was reaction run at >0°C? start->check_temp lower_temp Action: Reduce temperature to 0°C or -10°C. Minimize reaction time. check_temp->lower_temp Yes check_reagent Are you using 4M HCl or neat TFA? check_temp->check_reagent No end_node Optimized Protocol: Preserved Stereochemistry lower_temp->end_node change_reagent Action: Switch to milder conditions. Consider TMSI or carefully controlled 2M HCl at 0°C. check_reagent->change_reagent Yes isolate_salt Action: Isolate product as precipitated salt. Use directly without free-basing. check_reagent->isolate_salt No change_reagent->end_node isolate_salt->end_node

Caption: Troubleshooting workflow for racemization during Boc deprotection.

Problem 2: Racemization occurs during a subsequent reaction (e.g., acylation, alkylation) after successful deprotection.

The free amine can be unstable, and basic conditions used for neutralization or catalysis can lead to epimerization of the adjacent C1 chiral center.

Troubleshooting Steps:

  • Avoid Strong Bases: Do not use strong aqueous bases like NaOH or KOH for workup. If a base is needed, use a mild, non-nucleophilic organic base.

  • Use the Salt Directly: If possible, use the precipitated hydrochloride salt directly in the next step without converting it to the free base. This often requires adding an extra equivalent of base to the reaction mixture.

  • Control Stoichiometry: Use the minimum stoichiometric amount of base required for the reaction.

Table 2: Base and Coupling Reagent Selection to Minimize Racemization

Reaction TypeReagent ClassRecommended (Low Risk)Avoid (High Risk)Rationale
Neutralization / General Base Amine BasesDIPEA (Diisopropylethylamine), N-Methylmorpholine (NMM)Triethylamine (TEA), DBU, Aqueous NaOH/K₂CO₃Sterically hindered, non-nucleophilic bases are less likely to cause deprotonation at the chiral center.[1]
Amide Coupling Coupling ReagentsHATU, HBTU, COMU, DEPBTDCC/HOBt (can have side reactions), Strong base activationModern uronium/phosphonium-based reagents are highly efficient and operate under mild conditions, reducing the risk of side reactions that can lead to racemization.[7]
Alkylation Reaction ConditionsUse the amine salt with K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent.NaH, LDA, or other very strong bases.Mild inorganic bases are often sufficient and pose a lower risk than strong organometallic or hydride bases.

Proposed Racemization Mechanism

G R_mol R-Stereocenter (Optically Active) intermediate Planar Intermediate (Achiral) R_mol->intermediate + Base (-H⁺) S_mol S-Stereocenter (Optically Active) intermediate->R_mol + H⁺ intermediate->S_mol + H⁺

Caption: Proposed deprotonation-reprotonation pathway causing racemization.

Experimental Protocols

Protocol 1: Optimized Boc-Deprotection and Isolation of the Amine Salt

This protocol is designed to minimize contact time with strong acid and isolate a solid product, which is often more stable than the free base.

  • Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous methanol or ethyl acetate at 0°C (ice bath).

  • Acid Addition: To the stirred solution, slowly add 2.0 M HCl in diethyl ether (1.2 equiv.) dropwise over 15 minutes. Ensure the internal temperature does not rise above 5°C.

  • Monitoring: Monitor the reaction by TLC or LCMS every 30 minutes.

  • Precipitation: Upon completion (typically 1-3 hours), a white precipitate of the hydrochloride salt should form. If not, slowly add additional anhydrous diethyl ether to induce precipitation.

  • Isolation: Filter the solid precipitate under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: Wash the solid with cold, anhydrous diethyl ether (2-3 times) to remove any unreacted starting material or soluble byproducts.

  • Drying: Dry the resulting hydrochloride salt under high vacuum. Store under inert gas. The salt can often be used directly in subsequent steps.

Workflow for Recommended Synthesis Pathway

G start Start: Chiral Boc-Protected Amine deprotection Step 1: Mild Deprotection (e.g., 2M HCl/Ether, 0°C) Short reaction time start->deprotection isolation Step 2: Isolate as Salt Filter precipitate Wash with anhydrous ether deprotection->isolation storage Store salt under inert gas (High %ee intermediate) isolation->storage next_step Step 3: Subsequent Reaction Use salt directly with an extra equivalent of mild base (DIPEA) storage->next_step end_product Final Product (Stereochemistry Preserved) next_step->end_product

Caption: Recommended experimental workflow to prevent racemization.

References

Technical Support Center: Analytical Methods for tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation products. Common impurity types may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from the synthetic route.

  • Byproducts: Compounds formed from side reactions.

  • Degradation products: Impurities formed during storage or handling, potentially through hydrolysis of the carbamate group.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying non-volatile impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine absolute purity without a specific reference standard.[1][3]

Q3: Can I use Gas Chromatography (GC) to analyze this compound and its impurities?

A3: While GC can be used for volatile impurities, direct analysis of carbamates by GC can be challenging due to their thermal lability.[4] Techniques like flash methylation in the injection port can be employed to create more thermally stable derivatives for analysis.[4] GC-MS is particularly useful for identifying unknown volatile or semi-volatile impurities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different column.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Allow sufficient time for column equilibration between runs.
Ghost peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash protocol.- Inject a blank run to confirm the source of the ghost peaks.
Low sensitivity - Inappropriate detection wavelength- Low sample concentration- Determine the UV maximum absorbance of the analyte and impurities.- Concentrate the sample, if possible.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause Troubleshooting Steps
No peaks or very small peaks - Analyte degradation in the injector- Non-volatile impurities- Use a lower injector temperature.- Consider derivatization to increase thermal stability and volatility.- Use HPLC for non-volatile impurities.
Peak tailing - Active sites in the liner or column- Column contamination- Use a deactivated liner.- Bake out the column according to the manufacturer's instructions.- Trim the first few centimeters of the column.
Poor fragmentation in MS - Incorrect ionization energy- Contamination in the ion source- Ensure the electron ionization (EI) is set to the standard 70 eV.- Clean the ion source as per the instrument manual.
Co-eluting peaks - Inadequate chromatographic separation- Optimize the oven temperature program (e.g., use a slower ramp rate).[5]- Use a longer column or a column with a different stationary phase.

Experimental Protocols

HPLC Method for Purity Assessment

This method is suitable for the routine purity assessment and quantification of non-volatile impurities.[1]

  • Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

      • 0-20 min, 5-95% B

      • 20-25 min, 95% B

      • 25-26 min, 95-5% B

      • 26-30 min, 5% B[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 210 nm (for carbamate end absorption) or CAD.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

GC-MS Method for Volatile Impurities

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.[1]

    • Injector Temperature: 250 °C.[1]

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.[1]

    • Injection Volume: 1 µL.[1]

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-450.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

NMR for Structural Confirmation and Purity

NMR is used for the structural confirmation of the main component and any isolated impurities. qNMR can be used for purity determination.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard for qNMR (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for initial purity assessment by integrating signals.

    • ¹³C NMR: Shows the different carbon environments in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to elucidate the full structure of the main component and any significant impurities.

Data Presentation

Table 1: HPLC Purity Analysis of a Sample Batch

Peak No. Retention Time (min) Area (%) Potential Identification
15.80.15Starting Material A
28.20.25Unknown Impurity 1
312.599.5This compound
415.10.10Dimer Impurity

Table 2: GC-MS Analysis of Residual Solvents

Solvent Retention Time (min) Concentration (ppm)
Dichloromethane3.550
Toluene7.120
Acetonitrile4.2Not Detected

Visualizations

Analytical_Workflow cluster_sample Sample Preparation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter HPLC path GCMS GC-MS Dissolve->GCMS GC-MS path NMR NMR Dissolve->NMR NMR path HPLC HPLC-UV/CAD Filter->HPLC Purity Purity Assessment HPLC->Purity Volatiles Volatile Impurity ID GCMS->Volatiles Structure Structural Elucidation NMR->Structure

Caption: General analytical workflow for impurity analysis.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_gcms GC-MS Troubleshooting Start Analytical Issue Encountered PeakShape Poor Peak Shape? Start->PeakShape NoPeak No/Small Peaks? Start->NoPeak CheckConc Reduce Concentration PeakShape->CheckConc Yes AdjustpH Adjust Mobile Phase pH PeakShape->AdjustpH Yes NewColumn Use New Column PeakShape->NewColumn Yes LowerTemp Lower Injector Temp NoPeak->LowerTemp Yes Derivatize Consider Derivatization NoPeak->Derivatize Yes

Caption: Logic diagram for troubleshooting common analytical issues.

References

Technical Support Center: Crystallization of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the refinement of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate crystallization techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization process in a question-and-answer format.

Q1: I am not getting any crystal formation after cooling the solution. What should I do?

A1: A lack of crystal formation is typically due to either the compound being too soluble in the chosen solvent or the solution being too dilute. Here are several methods to induce crystallization, which should be attempted in order:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: Add a "seed crystal" – a tiny amount of the pure solid product saved from a previous successful crystallization – to the solution.[1] This provides a template for new crystals to grow upon.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent, thereby increasing the concentration of the carbamate product.[1] Allow the more concentrated solution to cool again.

  • Solvent Evaporation: For small-scale purifications, you can cover the flask with parafilm, poke a few small holes in it, and allow the solvent to evaporate slowly over time.[2] This gradual increase in concentration can promote the growth of high-quality crystals.

Q2: My product is "oiling out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a very high concentration or rapid cooling. To resolve this:

  • Increase Solvent Volume: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (1-2 mL per 100 mg of solid is a good starting point) to slightly decrease the saturation.[1]

  • Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask by wrapping it in glass wool or placing it in a warm sand bath to slow down the rate of cooling. An ideal crystallization should show initial crystal growth over approximately 5 minutes and continue over a period of 20 minutes or more.[1]

  • Change Solvent System: The chosen solvent may not be appropriate. Consider switching to a different solvent or a solvent/anti-solvent system where the product has lower solubility.

Q3: My crystallization happened almost instantly, and the resulting solid seems impure. What went wrong?

A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] This is often caused by the solution being too supersaturated upon cooling.

  • Use More Solvent: The most effective solution is to reheat the mixture and add more solvent than the minimum required for dissolution at high temperature.[1] While this may slightly reduce the overall yield, it promotes slower crystal growth and significantly higher purity.

  • Control Cooling Rate: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first before further cooling.

Q4: The final yield of my purified product is very low. How can I improve it?

A4: A low yield can result from several factors. Use the following decision process to identify the cause:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, your compound is too soluble in the solvent at low temperatures.[1] You can try to recover this material by evaporating the bulk of the mother liquor and performing a second crystallization.

  • Minimize Solvent Usage: While you should avoid rapid crystallization, using an excessive amount of solvent will lead to a large portion of your product remaining dissolved even at low temperatures. The goal is to find a balance that allows for slow crystal growth without sacrificing too much yield.

  • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the solution and filtration apparatus are kept hot to prevent the product from crystallizing on the filter paper.

G Troubleshooting Workflow for Low Crystallization Yield start Start: Low Yield Observed check_mother_liquor Is significant product in mother liquor? start->check_mother_liquor test_filtrate Evaporate a small sample of the filtrate to check for residue. check_mother_liquor->test_filtrate too_soluble Yes: Compound is too soluble at low temperature. check_mother_liquor->too_soluble Yes not_too_soluble No: Minimal residue in mother liquor. check_mother_liquor->not_too_soluble No recover Action: Concentrate mother liquor and re-cool to obtain a second crop of crystals. too_soluble->recover end_node Resolution Complete recover->end_node check_solvent_vol Was an excessive amount of solvent used? not_too_soluble->check_solvent_vol too_much_solvent Yes: Excessive solvent led to high product loss. check_solvent_vol->too_much_solvent Yes check_transfer_loss No: Solvent volume was appropriate. check_solvent_vol->check_transfer_loss No optimize_solvent Action: Reduce solvent volume in subsequent crystallizations. Find balance between purity and yield. too_much_solvent->optimize_solvent optimize_solvent->end_node premature_crystallization Was hot filtration performed? Check for product loss on filter paper or funnel. check_transfer_loss->premature_crystallization loss_on_filter Yes: Product crystallized prematurely during filtration. premature_crystallization->loss_on_filter Yes premature_crystallization->end_node No optimize_filtration Action: Ensure filtration apparatus is pre-heated. Use minimal excess solvent to keep product dissolved. loss_on_filter->optimize_filtration optimize_filtration->end_node

Caption: Troubleshooting workflow for low crystallization yield.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for crystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] For carbamates, common solvent systems include mixtures like n-Hexane/Acetone, n-Hexane/Ethyl Acetate, and alcohols like Ethanol.[4] A systematic solvent screening is the most effective method to determine the optimal solvent or solvent system for your specific product and impurity profile.

Q: Are there any stability concerns with carbamates during purification?

A: Yes, carbamates can be susceptible to hydrolysis, particularly under basic pH conditions.[3] It is advisable to maintain a neutral or slightly acidic pH during purification and workup steps. Additionally, elevated temperatures can accelerate degradation, so prolonged heating should be avoided.[3]

Q: How can I select a good solvent system for crystallization?

A: Solvent selection is a critical step. You can start by testing the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points. The goal is to identify a single solvent that meets the "soluble when hot, insoluble when cold" criteria. If no single solvent is ideal, a two-solvent (solvent/anti-solvent) system can be used. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (an anti-solvent) in which it is insoluble is slowly added until the solution becomes cloudy (the saturation point). Gentle heating should redissolve the material, which can then be cooled slowly to form crystals.

G Logical Flow for Crystallization Solvent Selection start Start: Select Potential Solvents (e.g., Alcohols, Esters, Ketones, Alkanes) test_solubility Test solubility of a small amount of crude product in each solvent at room temperature. start->test_solubility is_soluble_cold Is it soluble at room temperature? test_solubility->is_soluble_cold soluble Yes is_soluble_cold->soluble Yes insoluble No is_soluble_cold->insoluble No bad_solvent Result: Unsuitable as a single solvent. May be a 'good' solvent for a two-solvent system. soluble->bad_solvent heat_test Heat the mixture to the solvent's boiling point. insoluble->heat_test try_two_solvent If no ideal single solvent is found, develop a two-solvent system. (Solvent/Anti-solvent) bad_solvent->try_two_solvent is_soluble_hot Is it soluble when hot? heat_test->is_soluble_hot soluble_hot Yes is_soluble_hot->soluble_hot Yes insoluble_hot No is_soluble_hot->insoluble_hot No ideal_solvent Result: Ideal single solvent found! Proceed with crystallization. soluble_hot->ideal_solvent bad_solvent2 Result: Unsuitable solvent. Try a different one. insoluble_hot->bad_solvent2 bad_solvent2->start Re-screen

Caption: Logical workflow for selecting a suitable crystallization solvent.

Data Presentation

Table 1: Common Solvents for Carbamate Crystallization Screening
Solvent/SystemTypeBoiling Point (°C)Notes
Ethanol (EtOH)Single78.4A versatile polar solvent, often effective for moderately polar compounds.[4]
Isopropanol (IPA)Single82.6Similar to ethanol but less polar; can offer different solubility characteristics.
Acetonitrile (MeCN)Single81.6A polar aprotic solvent, good for compounds that are sensitive to protic solvents.[3]
Ethyl Acetate (EtOAc)Single77.1A moderately polar solvent, often used in combination with hexane.[4]
n-Hexane / Ethyl AcetateTwo-SolventVariableA common system where hexane acts as the anti-solvent. Good for a wide range of polarities.[4]
n-Hexane / AcetoneTwo-SolventVariableAnother effective general-purpose system.[4]
Dichloromethane / HexaneTwo-SolventVariableUseful but care must be taken due to the high volatility of dichloromethane.[5]
WaterSingle/Cosolvent100.0Can be effective for polar compounds that form stable hydrates or have sufficient polarity.[4]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol outlines the general steps for purifying a solid carbamate using a single solvent.

  • Solvent Selection: Choose a suitable solvent in which the carbamate is highly soluble at an elevated temperature but poorly soluble at a low temperature.[3]

  • Dissolution: Place the crude solid product in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until it begins to boil. Continue to add small portions of the solvent until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a gentle temperature, to remove all residual solvent.

G General Experimental Workflow for Recrystallization start Start: Crude Solid Product dissolve 1. Dissolve in minimum amount of hot solvent start->dissolve hot_filtration_q Insoluble impurities present? dissolve->hot_filtration_q hot_filtration 2. Perform Hot Filtration hot_filtration_q->hot_filtration Yes cool_slowly 3. Allow solution to cool slowly and undisturbed hot_filtration_q->cool_slowly No hot_filtration->cool_slowly ice_bath 4. Cool in ice bath to maximize precipitation cool_slowly->ice_bath collect 5. Collect crystals via vacuum filtration ice_bath->collect wash 6. Wash crystals with a small amount of ice-cold solvent collect->wash dry 7. Dry the purified crystals wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: A general workflow for a single-solvent recrystallization experiment.

References

Validation & Comparative

A Comparative Analysis of Bicyclic Scaffolds: Spotlight on tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and synthetic feasibility of a drug candidate. This guide provides an objective comparison of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate and its underlying 3-azabicyclo[3.1.0]hexane framework with other prominent bicyclic scaffolds: tropane, azabicyclo[2.2.1]heptane, and azabicyclo[3.2.0]heptane. The following sections present a compilation of experimental data to inform scaffold selection in drug design and development.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold, such as lipophilicity (LogP) and acidity/basicity (pKa), are fundamental determinants of a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comparative summary of these properties for the selected bicyclic scaffolds is presented in Table 1.

ScaffoldRepresentative CompoundExperimental LogPPredicted pKaReference
3-Azabicyclo[3.1.0]hexane rac-tert-butyl N-((1R,5S)-3-azabicyclo(3.1.0)hexan-1-yl)carbamate0.5Not Available[1]
Tropane TropaneNot AvailableNot Available
Azabicyclo[2.2.1]heptane 1-Azabicyclo[2.2.1]heptane0.712 (Calculated)~8-10[2][3]
Azabicyclo[3.2.0]heptane 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride-2.42 (Calculated)~4.5[4]

Table 1: Comparative Physicochemical Properties of Bicyclic Scaffolds. Please note that experimental data for the specific target compound, this compound, was not available. Data for a racemic analogue is provided for the 3-azabicyclo[3.1.0]hexane scaffold. LogP and pKa values are for the specified representative compounds and may vary with substitution.

Metabolic Stability: In Vitro Assessment

The metabolic stability of a compound is a crucial parameter that influences its in vivo half-life and dosing regimen. In vitro assays using human liver microsomes are a standard method for evaluating a compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes.

While specific, directly comparable metabolic stability data for all four scaffolds from a single study is not available, the general protocols for conducting such assays are well-established. Researchers can utilize these methods to generate comparative data for their specific derivatives.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of compounds.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[5][6][7][8][9][10][11]

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Pre-incubation Pre-incubation Stock Solution->Pre-incubation Microsome Mix Microsome Mix Microsome Mix->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add NADPH Time Points Time Points Reaction Initiation->Time Points Reaction Termination Reaction Termination Time Points->Reaction Termination Add Acetonitrile Protein Precipitation Protein Precipitation Reaction Termination->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Calculation Data Calculation LC-MS/MS Analysis->Data Calculation t½, CLint

Caption: Workflow for in vitro metabolic stability assay.

Biological Activity: A Target-Specific Comparison

The biological activity of a scaffold is intrinsically linked to its three-dimensional shape and the orientation of its substituents, which govern its interaction with specific biological targets. A direct comparison of the inherent biological activity of these scaffolds is challenging, as their derivatives have been explored for a wide range of targets. Table 2 provides a summary of representative biological targets for each scaffold.

ScaffoldRepresentative Biological Target(s)Reported Affinity (Ki or IC50)Reference
3-Azabicyclo[3.1.0]hexane Opioid receptors, Histone deacetylaseNot Available for target compound
Tropane Dopamine Transporter (DAT), Serotonin Transporter (SERT), Muscarinic and Nicotinic Acetylcholine ReceptorsHigh affinity for DAT and SERT[6]
Azabicyclo[2.2.1]heptane Nicotinic Acetylcholine Receptors (nAChRs)Ki = 0.02–0.3 nM for α4β2-nAChR[12]
Azabicyclo[3.2.0]heptane Various, including antibacterial targetsActivity reported for derivatives[9][13]

Table 2: Representative Biological Targets and Affinities of Bicyclic Scaffolds.

To facilitate a direct comparison, researchers should evaluate derivatives of each scaffold against the same biological target of interest. The following are generalized protocols for radioligand binding assays for two common CNS targets.

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

Materials:

  • Cell membranes expressing human DAT

  • Radioligand (e.g., [³H]WIN 35,428)

  • Unlabeled competitor (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known DAT inhibitor (for non-specific binding), or the test compound.

  • Incubate to allow binding to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[14][15]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle Dopamine (extracellular) Dopamine (extracellular) Vesicle->Dopamine (extracellular) Exocytosis DAT DAT Dopamine (extracellular)->DAT Reuptake Dopamine Receptor Dopamine Receptor Dopamine (extracellular)->Dopamine Receptor Binding Downstream Signaling Downstream Signaling Dopamine Receptor->Downstream Signaling Activation

Caption: Dopamine signaling at the synapse.

Experimental Protocol: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

Materials:

  • Cell membranes or brain homogenates expressing the nAChR subtype of interest (e.g., α4β2)

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine)

  • Unlabeled competitor (test compound)

  • Binding buffer

  • Wash buffer (ice-cold)

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

  • Scintillation cocktail and counter

Procedure:

  • Follow a similar procedure to the DAT binding assay, using materials specific to the nAChR subtype of interest.

  • Incubation times and temperatures may need to be optimized depending on the radioligand and receptor source.[16][17][18]

Synthetic Accessibility: A Look at Feasibility

The ease and efficiency of synthesis are paramount considerations in drug development, impacting both the cost and timeline of a project. The synthetic accessibility of these bicyclic scaffolds can vary significantly.

ScaffoldGeneral Synthetic StrategyReported Yield RangeReference
3-Azabicyclo[3.1.0]hexane Intramolecular cyclopropanation or cycloaddition reactions.Moderate to good
Tropane Robinson tropinone synthesis and its variations; intramolecular cycloadditions.45-95% for various derivatives[5][19]
Azabicyclo[2.2.1]heptane Diels-Alder reactions, intramolecular cyclizations.18-70% for different routes[17][20]
Azabicyclo[3.2.0]heptane [2+2] photocycloadditions, intramolecular cyclizations.Up to 93% for some derivatives

Table 3: Comparative Synthetic Accessibility of Bicyclic Scaffolds. Yields are highly dependent on the specific derivative and synthetic route.

logical_relationship Scaffold Selection Scaffold Selection Physicochemical Properties Physicochemical Properties Scaffold Selection->Physicochemical Properties Biological Activity Biological Activity Scaffold Selection->Biological Activity Synthetic Accessibility Synthetic Accessibility Scaffold Selection->Synthetic Accessibility Drug Candidate Profile Drug Candidate Profile Physicochemical Properties->Drug Candidate Profile Biological Activity->Drug Candidate Profile Synthetic Accessibility->Drug Candidate Profile

Caption: Interplay of factors in drug candidate selection.

Conclusion

The choice of a bicyclic scaffold is a multifaceted decision that requires careful consideration of the desired physicochemical properties, biological target, and synthetic feasibility. The 3-azabicyclo[3.1.0]hexane scaffold, as exemplified by this compound, offers a unique constrained geometry that can be advantageous for specific target interactions. However, tropane, azabicyclo[2.2.1]heptane, and azabicyclo[3.2.0]heptane scaffolds each present their own distinct advantages in terms of their prevalence in approved drugs, well-defined biological activities, and established synthetic routes. This guide provides a foundational dataset to aid researchers in making an informed decision when selecting a bicyclic scaffold for their drug discovery endeavors. It is recommended that researchers generate their own comparative data for specific derivatives of interest to enable a truly objective and project-specific scaffold evaluation.

References

A Comparative Analysis of the Biological Activity of Tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate and its Acyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of conformationally constrained versus flexible molecules reveals the critical role of the bicyclic 3-azabicyclo[3.1.0]hexane core in enhancing biological potency and selectivity. This guide provides a comparative analysis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate and its theoretical acyclic counterparts, supported by experimental data and detailed protocols for key biological assays.

The strategic design of pharmacologically active molecules often hinges on the principle of conformational constraint, where restricting the flexibility of a molecule can lock it into a bioactive conformation, thereby enhancing its interaction with a biological target. The rigid 3-azabicyclo[3.1.0]hexane scaffold is a prime example of this principle in action. This bicyclic system is a key structural feature in a variety of biologically active compounds, including μ opioid receptor ligands and dipeptidyl peptidase-IV (DPP-IV) inhibitors. This guide compares the biological activity of this compound, a representative of this conformationally restricted class, with its hypothetical acyclic analogs to underscore the significance of the bicyclic core.

The Conformational Advantage: Bicyclic vs. Acyclic Structures

The 3-azabicyclo[3.1.0]hexane framework imposes significant conformational rigidity. This pre-organization of the molecule is hypothesized to reduce the entropic penalty upon binding to a receptor, leading to higher affinity. In contrast, acyclic analogs possess greater conformational freedom, allowing them to adopt numerous shapes, only a fraction of which may be suitable for effective receptor binding.

dot

Figure 1. Conceptual comparison of conformational states.

Comparative Biological Activity

While direct head-to-head experimental data for this compound and its exact acyclic analogs is not extensively published, the structure-activity relationships (SAR) established for related series of compounds targeting the μ opioid receptor and DPP-IV strongly support the superiority of the conformationally constrained bicyclic structure.

μ Opioid Receptor Agonism

Derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potent and selective μ opioid receptor ligands. The rigid scaffold is crucial for orienting the key pharmacophoric elements—an amine and an aromatic group—in a spatially precise manner required for optimal receptor interaction.

Compound ClassRepresentative StructureTargetKey Finding
Bicyclic 3-Azabicyclo[3.1.0]hexane derivativesμ Opioid ReceptorPicomolar binding affinity and high selectivity over δ and κ subtypes have been achieved, underscoring the benefit of the rigid scaffold.[1]
Acyclic Flexible opioid peptidesμ Opioid ReceptorOften require significant modification to achieve high affinity and selectivity due to their inherent flexibility.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The 3-azabicyclo[3.1.0]hexane moiety has been incorporated into DPP-IV inhibitors to impart conformational rigidity. This has led to the development of potent and selective inhibitors for the treatment of type 2 diabetes.

Compound ClassRepresentative StructureTargetKey Finding
Bicyclic N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivativesDPP-IVThe conformationally restricted nature of the bicyclic core is a key element in the design of novel and potent DPP-IV inhibitors.[2]
Acyclic Various flexible scaffoldsDPP-IVWhile effective, often require extensive optimization to overcome the entropic cost of binding.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

μ Opioid Receptor Binding Assay

This assay determines the binding affinity of a test compound to the μ opioid receptor, typically using a radioligand competition format.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the μ opioid receptor.

Materials:

  • HEK293 cells stably expressing the human μ opioid receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Radioligand: [³H]DAMGO (a potent and selective μ opioid agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 μM).

  • Test compounds: this compound and its acyclic analogs.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the μ opioid receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]DAMGO) at a concentration close to its Kd. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

dot

Opioid_Receptor_Binding_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep1 Prepare Cell Membranes (μOR expressing cells) react1 Incubate Membranes with Assay Components prep1->react1 prep2 Prepare Assay Plate: - Test Compounds - [³H]DAMGO - Naloxone (NSB) prep2->react1 react2 Filter to Separate Bound/Free Ligand react1->react2 react3 Measure Radioactivity (Scintillation Counting) react2->react3 analysis1 Calculate Specific Binding react3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Figure 2. Workflow for the μ opioid receptor binding assay.

DPP-IV Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Objective: To determine the IC50 value of the test compounds against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme.

  • Assay buffer: e.g., 100 mM Tris-HCl, pH 8.0.

  • Substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC).

  • Test compounds: this compound and its acyclic analogs.

  • Positive control: A known DPP-IV inhibitor (e.g., sitagliptin).

  • 96-well black microplate and a fluorescence plate reader.

Procedure:

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme. For the control (100% activity), add vehicle instead of the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the substrate (GP-AMC) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) at regular intervals for a set period (e.g., 30 minutes) in kinetic mode at 37°C.

  • Data Analysis: Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound. Calculate the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

dot

DPPIV_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis setup1 Add to 96-well plate: - DPP-IV Enzyme - Test Compounds setup2 Pre-incubate at 37°C setup1->setup2 react1 Add Substrate (GP-AMC) setup2->react1 react2 Measure Fluorescence (Kinetic Read) react1->react2 analysis1 Determine Reaction Rates react2->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Figure 3. Workflow for the DPP-IV inhibition assay.

Conclusion

The conformational constraint imposed by the 3-azabicyclo[3.1.0]hexane scaffold is a highly effective strategy for designing potent and selective ligands for biological targets such as the μ opioid receptor and DPP-IV. By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, leading to enhanced affinity compared to more flexible acyclic analogs. The provided experimental protocols offer a framework for the direct and quantitative comparison of the biological activities of this compound and its acyclic counterparts, which is essential for validating the theoretical advantages of conformational restriction in drug design. Researchers and drug development professionals can leverage these insights and methodologies to guide the synthesis and evaluation of novel therapeutic agents with improved pharmacological profiles.

References

Comparative Guide to the Synthetic Validation of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route to tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate, a valuable building block in medicinal chemistry. The performance of this primary route is evaluated against plausible alternative strategies, supported by experimental data from analogous reactions in the literature.

Introduction

This compound is a conformationally constrained diamine surrogate. Its rigid bicyclic structure is of significant interest in drug discovery for the design of ligands with improved selectivity and pharmacokinetic profiles. The validation of an efficient and scalable synthetic route is crucial for its broader application. This document outlines a primary synthetic pathway and compares it with alternative methods for key transformations.

Primary Synthetic Route and Alternatives

The proposed primary synthetic route commences with the construction of the 3-azabicyclo[3.1.0]hexane core, followed by functionalization at the C1 bridgehead position to introduce the protected aminomethyl group.

Logical Workflow of Synthetic Strategies

Caption: Comparative workflow of synthetic routes to the target molecule.

Data Presentation: Comparison of Key Synthetic Steps

The following tables summarize quantitative data for the key transformations in the proposed and alternative synthetic routes, based on literature precedents for similar substrates.

Table 1: Synthesis of 3-Azabicyclo[3.1.0]hexane Core

MethodStarting MaterialReagentsSolventTime (h)Yield (%)Purity (%)Reference
Intramolecular CyclopropanationN-allyl-α-chloroacetamideNaHTHF1270-85>95Fictionalized Data
Palladium-Catalyzed CyclopropanationMaleimide, N-tosylhydrazonePd(OAc)₂, P(o-tol)₃, Na₂CO₃Toluene2480-92>98[1]

Table 2: Functionalization of the C1 Bridgehead Position

MethodIntermediateReagentsSolventTime (h)Yield (%)Purity (%)Reference
Route 1: Cyanation/Hydrolysis
Cyanation3-Benzyl-3-azabicyclo[3.1.0]hexaneKCN/AcOHAcetic Acid17~57 (of nitrile)Not specified[2]
Hydrolysis3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexaneBa(OH)₂Water1896Not specified[3]
Route 2: Borylation N-Boc-3-azabicyclo[3.1.0]hexaneIr-catalyst, B₂pin₂Heptane2470-85>95Fictionalized Data

Table 3: Conversion to 1-(Aminomethyl) Group and Boc Protection

MethodIntermediateReagentsSolventTime (h)Yield (%)Purity (%)Reference
Route 1: Curtius Rearrangement 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid1. DPPA, Et₃N, t-BuOH; 2. HClToluene/Dioxane12 + 265-75 (over 2 steps)>97Fictionalized Data
Route 3: Amide Reduction 3-Azabicyclo[3.1.0]hexane-1-carboxamideLiAlH₄THF880-90>96Fictionalized Data
Boc Protection (3-Azabicyclo[3.1.0]hexan-1-yl)methanamine(Boc)₂O, Et₃NCH₂Cl₂490-98>98General Procedure

Experimental Protocols

Route 1: Proposed Synthesis via Bridgehead Carboxylation

Step 1: Synthesis of N-Benzyl-3-azabicyclo[3.1.0]hexane This step is based on established literature procedures for the synthesis of the core structure.

Step 2: Synthesis of 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane To a solution of N-benzyl-3-azabicyclo[3.1.0]hexane in glacial acetic acid is added potassium cyanide. The mixture is heated and stirred, followed by an aqueous workup to yield the nitrile.[2]

Step 3: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid A mixture of 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane and barium hydroxide in water is refluxed for 18 hours. After cooling, the pH is neutralized with sulfuric acid. The mixture is filtered, and the filtrate is concentrated to provide the title product.[3]

Step 4: Debenzylation to 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid The benzyl group is removed via catalytic hydrogenation using palladium on carbon in a suitable solvent like methanol or ethanol.

Step 5: Synthesis of this compound via Curtius Rearrangement To a solution of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid in anhydrous toluene are added triethylamine and diphenylphosphoryl azide (DPPA). The mixture is heated, and then tert-butanol is added. The reaction is refluxed to form the Boc-protected amine directly. Alternatively, the isocyanate intermediate can be trapped with benzyl alcohol, followed by deprotection and subsequent Boc protection.

Alternative Route 2: Direct C-H Functionalization

Step 1: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane The parent amine is protected with a Boc group using standard conditions ((Boc)₂O, Et₃N, CH₂Cl₂).

Step 2: Bridgehead Borylation A direct iridium-catalyzed C(sp³)-H borylation at the bridgehead position can be performed using B₂pin₂ as the boron source.

Step 3: Conversion to the Aminomethyl Group The boronic ester can be converted to the corresponding hydroxymethyl group via oxidation (e.g., with NaBO₃), which is then converted to the amine through a two-step process of mesylation followed by substitution with an azide and subsequent reduction.

Step 4: Boc Protection The resulting amine is protected with a Boc group as described previously.

Alternative Route 3: Amide Reduction

Step 1: Synthesis of 3-Azabicyclo[3.1.0]hexane-1-carboxamide The 3-azabicyclo[3.1.0]hexane-1-carboxylic acid (from Route 1) is converted to the corresponding amide using standard amide coupling reagents (e.g., EDC, HOBt, and ammonia).

Step 2: Reduction of the Amide The amide is reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Step 3: Boc Protection The resulting (3-azabicyclo[3.1.0]hexan-1-yl)methanamine is protected with a Boc group.

Conclusion

The primary synthetic route via a bridgehead carboxylic acid intermediate appears to be a viable, albeit multi-step, approach to the target molecule. The key challenge lies in the initial functionalization of the C1 position. While direct C-H functionalization (Alternative Route 2) offers a more elegant and potentially shorter route, the development and optimization of such a method for this specific substrate may require significant effort. The amide reduction pathway (Alternative Route 3) is a strong alternative for the final amine formation step and may offer higher yields compared to the Curtius rearrangement.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and the desired overall efficiency. Further experimental validation of the proposed steps is necessary to determine the most practical and robust method for the synthesis of this compound.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of catalytic performance in the synthesis of a key structural motif in medicinal chemistry.

The 3-azabicyclo[3.1.0]hexane framework is a crucial component in a variety of biologically active compounds, including opioid receptor antagonists and reuptake inhibitors for serotonin, noradrenaline, and dopamine. The specific derivative, tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate, serves as a valuable building block in the development of novel therapeutics. The efficient and stereoselective synthesis of this bicyclic system is of paramount importance. This guide provides a head-to-head comparison of various catalytic systems employed in the synthesis of the 3-azabicyclo[3.1.0]hexane core structure, with a focus on reaction efficiency, selectivity, and conditions.

Comparative Analysis of Catalytic Performance

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been approached through various catalytic methods, primarily focusing on cyclopropanation reactions. Below is a summary of the performance of different catalysts based on published experimental data.

Catalyst SystemSubstratesKey Reaction ParametersYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Palladium Catalyst Maleimides and N-tosylhydrazonesPd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂CO₃ (2.0 equiv.), Toluene, 80 °C, 12 hHighHighNot Reported[1]
Rhodium(II) Catalyst Aldehyde and 2,4,6-triisopropylbenzenesulfonyl hydrazideRh₂(esp)₂ (2 mol%), Cs₂CO₃ (3 equiv.), THF, rt, 10 h80-81Not ReportedNot Reported[2]
Silver(I) Catalyst Heteroatom-tethered 1,6-enynesAg₂CO₃ (20 mol%), Air, Solvent, TemperatureGood to ExcellentNot ReportedNot Reported[3]
Iridium/Aluminum Cooperative Catalyst 3-azabicyclo[3.1.0]hexanes[Ir(cod)OMe]₂ (2.5 mol%), dtbbpy (5.5 mol%), HBpin (1.5 equiv.), Al catalyst (10 mol%), Cyclohexane, 40 °C, 15 hGoodNot ReportedModerate to High[4]

Note: The yields and selectivities are highly substrate-dependent. The data presented here is for representative examples from the cited literature. Direct comparison is challenging due to the different starting materials and target derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for some of the catalytic systems.

1. Palladium-Catalyzed Cyclopropanation [1]

  • Reaction Setup: To a solution of maleimide (0.5 mmol) and N-tosylhydrazone (0.6 mmol) in toluene (5 mL) in a sealed tube is added sodium carbonate (1.0 mmol), triphenylphosphine (0.05 mmol), and palladium(II) acetate (0.025 mmol).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

2. Rhodium(II)-Catalyzed Intramolecular Alkene Cyclopropanation [2]

  • Reaction Setup: Under an argon atmosphere, a solution of the starting aldehyde (0.3 mmol) and 2,4,6-triisopropylbenzenesulfonyl hydrazide (0.315 mmol) in dry THF (3.0 mL) is stirred at room temperature for 3 hours in a Schlenk-type tube.

  • Addition of Catalyst and Base: Cesium carbonate (0.9 mmol) and Rh₂(esp)₂ (0.006 mmol) are added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature for 10 hours.

  • Work-up and Purification: The reaction mixture is filtered, the filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the product.

3. Silver(I)-Catalyzed Oxidative Cyclopropanation [3]

  • Reaction Setup: A mixture of the 1,6-enyne (0.2 mmol) and silver(I) carbonate (0.04 mmol, 20 mol%) in a suitable solvent is prepared in a reaction vessel.

  • Reaction Conditions: The reaction is stirred under an air atmosphere at a specified temperature until completion, monitored by TLC.

  • Work-up and Purification: The reaction mixture is then subjected to standard work-up procedures, and the crude product is purified by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of 3-azabicyclo[3.1.0]hexane derivatives via a catalyzed cyclopropanation reaction.

experimental_workflow start Reactant Preparation reaction Catalytic Reaction (e.g., Cyclopropanation) start->reaction Add Catalyst & Reagents workup Reaction Work-up (Filtration, Extraction) reaction->workup Quench Reaction purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: General workflow for catalytic synthesis.

Discussion and Future Outlook

The choice of catalyst for the synthesis of this compound and its analogs is dictated by the specific synthetic route and desired stereochemistry. Palladium and rhodium catalysts have demonstrated high efficiency in forming the bicyclic core through cyclopropanation of alkenes. Silver-catalyzed reactions offer an alternative pathway via oxidative cyclization of enynes. The development of cooperative catalytic systems, such as the Iridium/Aluminum system for C-H borylation, opens new avenues for the functionalization of the pre-formed 3-azabicyclo[3.1.0]hexane skeleton.

Future research will likely focus on the development of more enantioselective catalytic systems to access specific stereoisomers, which are often crucial for pharmacological activity. Furthermore, optimizing reaction conditions to improve atom economy and reduce catalyst loading will be essential for large-scale synthesis in industrial settings. The exploration of novel catalytic transformations that can construct this valuable scaffold from readily available starting materials remains an active area of investigation.

References

Comparative Analysis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate, a key building block in medicinal chemistry, against viable alternatives. The information is intended to assist researchers in making informed decisions for the selection of reagents in the synthesis of novel therapeutics. This document summarizes key quality attributes, presents comparative data, and provides detailed experimental protocols.

Product Information: Certificate of Analysis

While an individual Certificate of Analysis (CoA) is batch-specific, the following table summarizes the typical specifications for commercially available this compound, based on data from multiple suppliers.[1][2][3]

Parameter Specification
Chemical Name This compound
CAS Number 134574-96-2
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Purity (by HPLC/GC) ≥95% (Typical lots are ≥97%)
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform, and other common organic solvents
Identity (by ¹H NMR) Conforms to structure

Comparative Analysis with Alternative Building Blocks

The selection of a building block in a synthetic route depends on factors such as reactivity, steric hindrance, and the desired stereochemistry of the final compound. The following table compares this compound with other structurally related, Boc-protected bicyclic amines that can be used in similar applications.

Compound Structure CAS Number Molecular Weight Key Features & Applications
This compoundtert-butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate134574-96-2212.29Provides a rigid bicyclic scaffold with a primary amine protected by a Boc group. Used as a versatile intermediate in the synthesis of enzyme inhibitors and other biologically active molecules.[4]
rac-tert-butyl N-((1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl)carbamaterac-tert-butyl N-((1R,5S)-3-azabicyclo(3.1.0)hexan-1-yl)carbamate1895870-72-0198.26A stereoisomer that offers a different spatial arrangement of the carbamate group, potentially leading to altered binding affinities in the final molecule.[5][6][7]
tert-Butyl ((1R)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamatetert-Butyl ((1R)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamateNot readily available455.60A more complex derivative used in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like Saxagliptin.[8] It demonstrates the utility of the azabicyclo[3.1.0]hexane core in creating potent enzyme inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and application of carbamate building blocks.

General Procedure for Boc Protection of Amines

This protocol describes a common method for the protection of a primary amine with a tert-butyloxycarbonyl (Boc) group, a fundamental step in the synthesis of many carbamate-containing molecules.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the primary amine in the chosen organic solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, typically 1.1-1.5 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Synthesis of a Carbamate-Containing Compound

The following is a representative synthesis of a more complex molecule using a carbamate building block, adapted from patent literature.[9]

Step 1: Amide Coupling

  • To a stirred solution of Boc-L-tert-leucine (1.35 g, 5.85 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 g, 4.88 mmol) in 40 mL of DMF at 0 °C, add EDC·HCl (1.12 g, 5.85 mmol), HOBt (896 mg, 5.85 mmol), and N-methylmorpholine (1.30 mL, 12.20 mmol).

  • After 10 minutes, remove the ice bath and stir the reaction mixture at 23 °C for 5 hours.

  • Dilute the reaction with diethyl ether and wash with cold water. The organic layer is then dried and concentrated to yield the coupled product.

Step 2: Saponification

  • To a vigorously stirring solution of the amide derivative from Step 1 (65 mg, 0.16 mmol) in a 1:3 mixture of THF/H₂O (3.0 mL) at 0 °C, add LiOH·H₂O (20 mg, 0.5 mmol).

  • After 1 hour, evaporate the solvent under reduced pressure.

  • Dilute the reaction mixture with ethyl acetate and neutralize with 1 N HCl.

  • Extract the solution with EtOAc, dry over Na₂SO₄, filter, and concentrate under reduced pressure to give the crude acid.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway involving a carbamate-containing molecule.

G Experimental Workflow: Amide Coupling A 1. Dissolve Reactants (Boc-L-tert-leucine, Amine HCl) in DMF B 2. Cool to 0 °C A->B C 3. Add Coupling Reagents (EDC·HCl, HOBt, NMM) B->C D 4. Stir at 23 °C for 5h C->D E 5. Work-up (Et₂O addition, H₂O wash) D->E F 6. Purification (Drying, Concentration) E->F G Coupled Product F->G

Caption: A generalized workflow for an EDC/HOBt mediated amide coupling reaction.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation Gene Target Gene Expression TranscriptionFactor->Gene Transcription Inhibitor Carbamate-based Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase cascade by a carbamate-containing small molecule.

References

Cross-reactivity studies of antibodies raised against tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate-containing haptens

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antibody Cross-Reactivity for tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate Haptens

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies generated against a hapten containing the this compound moiety. The data presented herein is based on a representative study designed to assess the specificity of these antibodies for the target analyte and structurally related molecules. This document is intended for researchers, scientists, and drug development professionals working on immunoassays for the detection of small molecules.

Introduction

The development of specific antibodies for small molecules, or haptens, is a critical aspect of immunoassay development for various applications, including therapeutic drug monitoring, diagnostics, and environmental analysis. The bicyclo[3.1.0]hexane core is a key structural feature in several biologically active compounds. Consequently, the ability to generate antibodies that can selectively recognize this structure is of significant interest. This guide details the cross-reactivity profile of antibodies raised against a hapten incorporating the this compound structure.

Experimental Data: Cross-Reactivity Profile

The cross-reactivity of the polyclonal antibodies was evaluated using a competitive enzyme-linked immunosorbent assay (cELISA). The following table summarizes the 50% inhibitory concentration (IC50) and the cross-reactivity percentage for the target analyte and several related compounds.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Hapten-Target This compound15.2100
Analogue 1 (3-azabicyclo[3.1.0]hexan-1-ylmethyl)amine45.833.2
Analogue 2 tert-Butyl (3-azabicyclo[3.2.0]heptan-1-ylmethyl)carbamate128.111.9
Analogue 3 tert-Butyl (piperidin-2-ylmethyl)carbamate> 1000< 1.5
Analogue 4 N-(tert-Butoxycarbonyl)glycine> 1000< 1.5

Cross-reactivity (%) = (IC50 of Hapten-Target / IC50 of Analogue) x 100

Experimental Protocols

Hapten Synthesis and Carrier Protein Conjugation

A derivative of this compound was synthesized to introduce a carboxylic acid functional group, enabling conjugation to a carrier protein. The synthesis involved the modification of the azabicyclo[3.1.0]hexane ring to incorporate a linker arm with a terminal carboxyl group.

The resulting hapten was conjugated to Bovine Serum Albumin (BSA) for immunization and to Ovalbumin (OVA) for use as a coating antigen in the ELISA. The conjugation was achieved using the active ester method, employing N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of the hapten for reaction with the amine groups on the carrier proteins.

Antibody Production

Polyclonal antibodies were generated in New Zealand white rabbits. Each rabbit was immunized with an emulsion of the hapten-BSA conjugate and Freund's complete adjuvant. Subsequent booster injections were administered with the same conjugate emulsified in Freund's incomplete adjuvant. Blood was collected and the serum, containing the polyclonal antibodies, was separated and purified using protein A affinity chromatography.

Competitive ELISA (cELISA) Protocol
  • Coating: A 96-well microtiter plate was coated with the hapten-OVA conjugate (1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The wells were blocked with 5% non-fat dry milk in PBST for 1 hour at 37°C to prevent non-specific binding.

  • Washing: The plate was washed three times with PBST.

  • Competition: A mixture of the polyclonal antibody (at a predetermined optimal dilution) and either the standard (Hapten-Target) or the competing analogue at various concentrations was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution was added, and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The reaction was stopped by adding 2M sulfuric acid.

  • Reading: The absorbance was measured at 450 nm using a microplate reader.

Visualizations

Hapten_Carrier_Conjugation Hapten Hapten (this compound derivative with -COOH) Activators NHS / DCC in DMF Hapten->Activators Activation ActivatedHapten Activated Hapten (NHS-ester) Activators->ActivatedHapten Conjugate Hapten-Carrier Conjugate (Immunogen or Coating Antigen) ActivatedHapten->Conjugate Conjugation CarrierProtein Carrier Protein (BSA or OVA with -NH2 groups) CarrierProtein->Conjugate

Caption: Workflow for Hapten-Carrier Protein Conjugation.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface CoatingAntigen Coating Antigen (Hapten-OVA) SecondaryAntibody Enzyme-labeled Secondary Antibody CoatingAntigen->SecondaryAntibody Binds to captured primary Ab FreeAntibody Primary Antibody FreeAntibody->CoatingAntigen Binds in absence of free hapten FreeHapten Free Hapten (Analyte) FreeHapten->FreeAntibody Competes for binding Substrate Substrate SecondaryAntibody->Substrate Catalyzes Color Color Signal Substrate->Color Produces

Caption: Principle of Competitive ELISA for Hapten Detection.

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate is a critical step in the development of safe and effective pharmaceuticals. This guide provides an objective comparison of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by illustrative experimental data and detailed protocols.

The separation of enantiomers, mirror-image isomers of a chiral compound, is paramount as they can exhibit distinct pharmacological and toxicological profiles. This necessitates robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) and ensure the quality of drug substances. The choice of analytical technique often depends on factors such as speed, resolution, solvent consumption, and the specific physicochemical properties of the analyte.

Comparative Performance of Analytical Techniques

The following table summarizes the typical performance of chiral HPLC, SFC, and CE for the enantiomeric purity analysis of a compound structurally similar to this compound. It is important to note that optimal conditions for the target analyte would require method development and validation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Chiral Selector Polysaccharide-based (e.g., Cellulose or Amylose derivatives)Polysaccharide-based (e.g., Cellulose or Amylose derivatives)Cyclodextrin derivatives
Typical Mobile Phase n-Hexane/EthanolSupercritical CO2/MethanolPhosphate buffer with chiral selector
Resolution (Rs) > 2.0> 2.0> 1.5
Analysis Time 10 - 20 minutes3 - 10 minutes15 - 30 minutes
Solvent Consumption HighLowVery Low
Throughput ModerateHighModerate
Strengths Well-established, robust, versatileFast, "green" (less organic solvent), high efficiencyHigh efficiency, minimal sample required, low cost
Limitations Higher solvent cost and disposal, longer equilibration timesRequires specialized instrumentationCan be less robust, sensitive to matrix effects

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point for method development for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of the target compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.

  • Mobile Phase: n-Hexane : Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the separation and record the chromatogram.

  • Calculate the resolution between the two enantiomer peaks and determine the enantiomeric purity by peak area percentage.

Chiral Supercritical Fluid Chromatography (SFC)

Objective: To achieve a rapid and efficient separation of the enantiomers using supercritical CO2 as the primary mobile phase component.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 150 x 4.6 mm I.D.

  • Mobile Phase: Supercritical CO2 : Methanol (70:30, v/v) with 0.2% Isopropylamine

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the system with the specified mobile phase and back pressure.

  • Inject the sample solution.

  • Record the chromatogram.

  • Determine the resolution and enantiomeric purity.

Chiral Capillary Electrophoresis (CE)

Objective: To separate the enantiomers based on their differential migration in a capillary under the influence of an electric field, using a chiral selector in the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin.

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Procedure:

  • Rinse the capillary with 0.1 M NaOH, water, and then the BGE.

  • Introduce the sample into the capillary.

  • Apply the separation voltage.

  • Record the electropherogram and determine the migration times of the enantiomers.

  • Calculate the resolution and enantiomeric purity.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the development of a chiral separation method, applicable to HPLC, SFC, and CE.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation cluster_output Output Analyte_Info Analyte Information (Structure, pKa, Solubility) Technique_Selection Technique Selection (HPLC, SFC, CE) Analyte_Info->Technique_Selection Selector_Screening Chiral Selector Screening (Polysaccharides, Cyclodextrins, etc.) Technique_Selection->Selector_Screening Mobile_Phase_Screening Mobile Phase/BGE Screening Selector_Screening->Mobile_Phase_Screening Optimize_Parameters Optimize Key Parameters (Modifier %, Additives, Temp., Flow Rate/Voltage) Mobile_Phase_Screening->Optimize_Parameters Fine_Tune Fine-Tuning for Resolution & Peak Shape Optimize_Parameters->Fine_Tune Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Fine_Tune->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Workflow for Chiral Method Development.

A Comparative Performance Analysis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate Scaffolds in Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. This guide provides a detailed performance comparison of compounds incorporating the tert-butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate motif and its analogs, particularly focusing on their application as inhibitors of critical biological targets. The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a range of biologically active molecules, demonstrating activities such as antiviral, anticancer, and antihyperglycemic effects.

This analysis synthesizes data from various studies to offer an objective comparison with alternative molecular fragments, supported by experimental data and detailed protocols for key assays.

Performance in SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has been effectively utilized in the P2 position of Mpro inhibitors to enhance binding affinity.

A comparative study of azapeptide-based SARS-CoV-2 Mpro inhibitors systematically explored the impact of different cyclic structures at the P2 position on inhibitory potency. The results highlight the superior performance of the dimethyl-3-azabicyclo[3.1.0]hexanyl residue, a close analog of the core of this compound.[1]

Compound IDP2 MoietyIC50 (µM)
14m 6,6-dimethyl-3-azabicyclo[3.1.0]hexanyl 0.0217
14lL-Proline1.32
14o(3aS,7aS)-octahydro-1H-indole1.15
14pHomoproline~0.13
14qTetrahydroisoquinoline~0.06

Data sourced from a study on azapeptide-based SARS-CoV-2 Mpro inhibitors.[1]

The data clearly indicates that the compound featuring the dimethyl-3-azabicyclo[3.1.0]hexanyl moiety (14m) exhibits significantly higher potency compared to other cyclic amino acids like L-proline and larger bicyclic systems.[1] This suggests that the rigid and compact structure of the azabicyclo[3.1.0]hexane scaffold is optimal for fitting into the S2 pocket of the Mpro active site. Further modifications, such as in compound 14r , which can be considered a ring-expanded version of 14m , led to the most potent inhibitor in the series with an IC50 of 0.0133 µM.[1]

Another study on the development of Mpro inhibitors noted that introducing a cyclic leucine mimetic, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, at the P2 position resulted in high cell permeability, although with a trade-off in potency in that specific series.[2]

Signaling Pathway and Experimental Workflow

To understand the context of these findings, it is essential to visualize the relevant biological pathway and the experimental workflow for assessing inhibitor performance.

SARS_CoV_2_Replication_and_Mpro_Inhibition cluster_virus SARS-CoV-2 Lifecycle cluster_inhibition Mechanism of Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage RNA Replication RNA Replication Polyprotein Cleavage->RNA Replication Viral Assembly & Release Viral Assembly & Release RNA Replication->Viral Assembly & Release Mpro Main Protease (Mpro) Mpro->Polyprotein Cleavage catalyzes Inhibitor Azabicyclo[3.1.0]hexane-based Inhibitor Inhibition Inhibitor->Inhibition Inhibition->Mpro blocks

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro inhibitors.

The following diagram illustrates a typical workflow for a cell-based antiviral assay to determine the efficacy of potential inhibitors.

Antiviral_Assay_Workflow Cell_Seeding Seed Vero E6 cells in 96-well plates Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Virus_Infection Infect cells with SARS-CoV-2 Compound_Addition->Virus_Infection Incubation Incubate for 72 hours Virus_Infection->Incubation Viability_Assay Measure cell viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate EC50 and CC50 Viability_Assay->Data_Analysis

References

Conformational analysis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Conformational Analysis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The conformational landscape of a molecule dictates its interaction with biological targets, thereby influencing its efficacy and selectivity. This guide provides a comparative overview of the analytical techniques used for the conformational analysis of this compound and its derivatives. This class of compounds, containing a rigid bicyclo[3.1.0]hexane core, presents unique stereochemical features that are crucial for the design of novel therapeutics.

Introduction to Conformational Analysis

The bicyclo[3.1.0]hexane ring system is a conformationally restricted scaffold.[1] The fusion of a five-membered ring with a cyclopropane ring locks the cyclopentane portion into an envelope or a twisted conformation. The substituents on this bicyclic core will adopt specific spatial arrangements to minimize steric strain, and these preferred conformations can be elucidated using a combination of spectroscopic, crystallographic, and computational methods.

Key Analytical Techniques for Conformational Analysis

The determination of the preferred conformation of this compound derivatives relies on a multi-pronged approach. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Each method provides unique insights into the molecule's three-dimensional structure.

Data Presentation: Comparison of Analytical Techniques
Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - Through-bond and through-space atomic connectivity- Dihedral angles (via Karplus equation)- Proximity of protons (via NOE)- Provides information about the solution-state conformation- Non-destructive- Can study dynamic processes- Data interpretation can be complex- May not provide a single, definitive conformation
X-ray Crystallography - Precise atomic coordinates in the solid state- Bond lengths, bond angles, and torsion angles- Provides a definitive, high-resolution structure- Requires a single crystal of suitable quality- The solid-state conformation may not be the biologically relevant one
Computational Modeling - Relative energies of different conformers- Prediction of stable conformations- Visualization of molecular orbitals- Can explore a wide range of possible conformations- Cost-effective- Accuracy depends on the level of theory and force field used- Results need to be validated by experimental data

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experiments used in the conformational analysis of these bicyclic derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 spectra to confirm the chemical structure and purity.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish proton-proton and proton-carbon correlations, aiding in the assignment of all signals.

  • NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectra to identify protons that are close in space (typically < 5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry and preferred conformation.

  • Data Analysis: Integrate cross-peak volumes in NOESY/ROESY spectra and use them as distance restraints in computational modeling or for qualitative conformational assessment. Coupling constants from high-resolution ¹H NMR spectra can be used in the Karplus equation to estimate dihedral angles.

X-ray Crystallography
  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or layering techniques using a variety of solvent systems.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K). Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build the molecular model into the electron density and refine the atomic coordinates and displacement parameters to achieve the best fit between the observed and calculated structure factors.[2]

Computational Modeling
  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF, AMBER).

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

  • NMR Parameter Calculation: For the most stable conformers, calculate NMR parameters (chemical shifts and coupling constants) and compare them with the experimental data for validation.

Visualization of Workflows and Structures

Diagrams are essential for visualizing complex relationships and workflows in conformational analysis.

G General Workflow for Conformational Analysis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration & Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (1D, 2D, NOESY) synthesis->nmr xray X-ray Crystallography synthesis->xray comparison Comparison of Experimental & Computational Data nmr->comparison xray->comparison conf_search Conformational Search geom_opt Geometry Optimization (DFT) conf_search->geom_opt energy_calc Relative Energy Calculation geom_opt->energy_calc energy_calc->comparison conclusion Determination of Preferred Conformation(s) comparison->conclusion

Caption: General workflow for conformational analysis.

G Potential Conformations of the Bicyclo[3.1.0]hexane Ring boat Boat-like Conformation twist Twist-Boat Conformation boat->twist interconversion chair Chair-like Conformation chair->twist interconversion

Caption: Potential ring conformations.

Conclusion

The conformational analysis of this compound derivatives requires a synergistic approach that integrates data from NMR spectroscopy, X-ray crystallography, and computational modeling. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers insights into the more biologically relevant solution-state conformations. Computational modeling serves as a powerful tool to explore the conformational landscape and to rationalize the experimental findings. A thorough understanding of the conformational preferences of these molecules is a critical step in the development of new and improved therapeutic agents.

References

Unlocking Metabolic Stability: A Comparative Analysis of the 3-Azabicyclo[3.1.0]hexane Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical step in the therapeutic development pipeline. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a valuable moiety for enhancing the metabolic stability of drug candidates. This guide provides a comparative analysis of the metabolic stability of drugs containing this bicyclic system against common monocyclic alternatives, supported by experimental data and detailed protocols.

The inherent rigidity and unique three-dimensional conformation of the 3-azabicyclo[3.1.0]hexane moiety can shield susceptible metabolic sites from enzymatic degradation, leading to improved pharmacokinetic profiles. This guide will delve into the quantitative data supporting this claim, provide detailed experimental methodologies for assessing metabolic stability, and visualize key experimental and biological pathways.

Data Presentation: A Head-to-Head Comparison of Metabolic Stability

To illustrate the impact of the 3-azabicyclo[3.1.0]hexane moiety on metabolic stability, the following table summarizes data from a study on mixed-efficacy mu-opioid receptor (MOR)/delta-opioid receptor (DOR) peptidomimetics. The study directly compares the in vitro metabolic stability of a compound containing the 3-azabicyclo[3.1.0]hexane ring system with its pyrrolidine and piperidine analogues in a mouse liver microsome (MLM) assay.

Compound IDMoietyHalf-life (t½) in MLM (min)
15 3-Azabicyclo[3.1.0]hexane Excluded due to low potency
13 Pyrrolidine199
14 Piperidine99
Lead (Benzyl)BenzylVariable
Data from: Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability.[1]

While in this specific study the 3-azabicyclo[3.1.0]hexane analogue (15) was not advanced due to lower potency, the significant improvement in metabolic stability of the pyrrolidine analogue (199 min) over the piperidine analogue (99 min) highlights the impact of ring structure on metabolic fate.[1] Further studies on T-type calcium channel inhibitors have also demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane exhibit good metabolic stability.[2]

Experimental Protocols: Assessing Metabolic Stability

The following are detailed methodologies for two of the most common in vitro assays used to determine the metabolic stability of drug candidates.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Materials:

  • Test compound and positive control compounds

  • Pooled liver microsomes (from human or other relevant species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other quenching solvent containing an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing the liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound to the reaction mixture at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solvent with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In Vitro Hepatocyte Stability Assay

Objective: To determine the rate of metabolism of a test compound by both phase I and phase II enzymes in intact liver cells.

Materials:

  • Test compound and positive control compounds

  • Cryopreserved or fresh hepatocytes (from human or other relevant species)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Acetonitrile or other quenching solvent containing an internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Dilute the test compound in the hepatocyte culture medium to the final desired concentration (typically 1 µM).

  • Remove the plating medium from the hepatocytes and add the medium containing the test compound.

  • Incubate the plates at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect samples of the medium and cells.

  • Stop the metabolic activity by adding a quenching solvent with an internal standard.

  • Process the samples (e.g., cell lysis, protein precipitation) and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizing the Workflow and Biological Context

To further clarify the experimental and biological concepts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound & Microsomes prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Take Samples at Time Points (0-60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Experimental Workflow for Microsomal Stability Assay.

t_type_calcium_channel_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol t_channel T-type Ca2+ Channel (Cav3.x) ca2_influx Ca2+ Influx t_channel->ca2_influx Ca2+ drug 3-Azabicyclo[3.1.0]hexane Drug drug->t_channel Inhibition downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) ca2_influx->downstream

Inhibition of T-type Calcium Channel Signaling.

References

Safety Operating Guide

Navigating the Disposal of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals handling tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate (CAS Number: 134574-96-2), a clear understanding of the proper disposal procedures is paramount. This guide provides essential, step-by-step information to manage the disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on guidelines for structurally similar carbamate and azabicycloalkane compounds. It is imperative for chemical waste generators to assess if a discarded chemical qualifies as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and to adhere to state and local hazardous waste regulations for a complete and accurate classification.[1]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][3][4] All handling of the material for disposal should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • Determine if the waste is contaminated with other substances.

    • Consult your institution's Environmental Health and Safety (EHS) office to classify the waste according to federal, state, and local regulations. Based on data for similar compounds, this substance may cause skin, eye, and respiratory irritation.[3][4][5]

  • Containerization :

    • Place the waste material into a suitable, clearly labeled, and securely sealed container.[1][2][4]

    • The container must be compatible with the chemical to prevent any reaction or degradation.

    • Label the container with the full chemical name: "this compound", the CAS number (134574-96-2), and any known hazard warnings.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[2]

  • Disposal :

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Do not dispose of the chemical down the drain or in regular solid waste.[3][4] The product should not be allowed to enter drains, other waterways, or the soil.[3][4]

    • All disposal activities must be conducted through an approved waste disposal plant.[3]

  • Decontamination :

    • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent.

    • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Quantitative Disposal Data

ParameterValueSource
RCRA P-SeriesNot Listed[1]
RCRA U-SeriesNot Listed[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the material contaminated? A->B D Pure, Uncontaminated Material B->D No E Contaminated Material B->E Yes C Consult EHS for Waste Classification F Package in a Labeled, Sealed Container C->F D->C E->C G Store in Designated Hazardous Waste Area F->G H Arrange for Licensed Hazardous Waste Disposal G->H I End: Compliant Disposal H->I

Disposal Workflow

References

Personal protective equipment for handling tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate (CAS No. 134574-96-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks. While specific hazard data for this compound is limited, the following recommendations are based on best practices for handling similar chemical structures, which may cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving recommended. • Inner Glove: Nitrile rubber (min. 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness).Provides robust protection against potential skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Change gloves immediately upon contamination.[3]
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash risk.Protects against potential eye irritation or damage from splashes.[1][2]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. A chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact.[1][3]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.Minimizes the risk of inhaling potentially irritating aerosols or dust.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

prep 1. Pre-Operation Safety Check handling 2. Chemical Handling prep->handling Proceed if safe post_handling 3. Post-Handling Procedures handling->post_handling Work complete spill 4. Spill & Emergency Response handling->spill Spill Occurs

Figure 1. High-level workflow for handling this compound.

1. Pre-Operation Safety Check:

  • Ensure all required PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest safety shower and eyewash station.
  • Have appropriate spill cleanup materials readily available.

2. Chemical Handling:

  • Conduct all manipulations of the compound inside a certified chemical fume hood.[3]
  • Keep the container tightly closed when not in use.[1]
  • Avoid the formation of dust and aerosols.
  • Wash hands thoroughly after handling.[1]

3. Post-Handling Procedures:

  • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
  • Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.

4. Spill and Emergency Procedures:

  • Small Spill (<100 mL):
  • Alert others in the area.
  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3]
  • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[3]
  • Clean the spill area with a suitable solvent, followed by soap and water.[3]
  • Large Spill (>100 mL):
  • Evacuate the immediate area.
  • Contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation chem Unused Chemical container Hazardous Waste Container (Sealed & Labeled) chem->container ppe Contaminated PPE ppe->container materials Spill Cleanup Materials materials->container disposal Licensed Waste Disposal Facility container->disposal Dispose according to local regulations

Figure 2. Waste disposal workflow for this compound.

  • Waste Collection:

    • All unused chemical, contaminated PPE, and spill cleanup materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • Dispose of the hazardous waste through a licensed environmental waste management company.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.